Product packaging for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol(Cat. No.:CAS No. 82756-74-9)

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

Cat. No.: B1306220
CAS No.: 82756-74-9
M. Wt: 165.19 g/mol
InChI Key: HDDDVYQKGVCTRM-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1306220 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol CAS No. 82756-74-9

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-4,7,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDDVYQKGVCTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383723
Record name 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82756-74-9
Record name 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol is limited in publicly available literature. This guide provides a comprehensive overview based on data for the core 3,4-dihydro-2H-1,4-benzoxazine scaffold, structurally related isomers such as 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol, and predictive models. This information is intended to serve as a foundational resource to facilitate further research and development.

Core Concepts and Chemical Identity

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, making them attractive targets in drug discovery.[1][2] This guide focuses on the specific derivative, this compound, providing an in-depth look at its chemical properties, a plausible synthetic pathway, and its potential biological significance based on related compounds.

Chemical Structure and Properties

The fundamental structure consists of a benzene ring fused to a morpholine ring. The "-2-ylmethanol" designation indicates a hydroxymethyl group at the 2-position of the benzoxazine ring.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound3,4-dihydro-2H-1,4-benzoxazine (Parent Scaffold)3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol
CAS Number 879932-83-15735-53-5[3]915160-96-2[4]
Molecular Formula C₉H₁₁NO₂[5]C₈H₉NO[3]C₉H₁₁NO₂[4]
Molecular Weight 165.19 g/mol [4]135.16 g/mol [3]165.19 g/mol [4]
InChI Key HDDDVYQKGVCTRM-UHFFFAOYSA-N[6]YRLORWPBJZEGBX-UHFFFAOYSA-N[3]Not Available
Predicted XlogP 1.0[6]1.7[3]0.9832[4]
Hydrogen Bond Donors 2[4]1[3]2[4]
Hydrogen Bond Acceptors 3[4]2[3]3[4]
Rotatable Bonds 1[4]0[3]1[4]
Topological Polar Surface Area 41.49 Ų[4]21.3 Ų[3]41.49 Ų[4]
Purity Not Available>98.0% (GC)≥97%[4]
Physical State Not AvailableLiquid (at 20°C)Not Available
Storage Conditions Not AvailableStore in a well-ventilated place. Keep cool.4°C, protect from light[4]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from 2-aminophenol and epichlorohydrin.

Synthetic Pathway for this compound reagent1 2-Aminophenol intermediate 1-(2-Aminophenoxy)-3-chloropropan-2-ol reagent1->intermediate Base (e.g., K2CO3) Solvent (e.g., Acetone) reagent2 Epichlorohydrin reagent2->intermediate product This compound intermediate->product Base (e.g., NaH) Reflux

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 1-(2-Aminophenoxy)-3-chloropropan-2-ol

  • Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Reagent: Add epichlorohydrin (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Stir the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 1-(2-aminophenoxy)-3-chloropropan-2-ol.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of 1-(2-aminophenoxy)-3-chloropropan-2-ol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Biological and Pharmacological Landscape

The 1,4-benzoxazine scaffold is a cornerstone in the development of various therapeutic agents.[9] Derivatives have shown a remarkable range of biological activities, suggesting potential applications for this compound.

Known Activities of the Benzoxazine Core
  • Anticancer: Numerous 1,4-benzoxazine derivatives have been investigated as potential anticancer agents, exhibiting anti-proliferative activities against various cancer cell lines.[2][10] Some have been shown to inhibit angiogenesis and induce apoptosis.[2]

  • Antioxidant: The scaffold has been incorporated into novel antioxidant compounds.[9]

  • Antithrombotic: Certain derivatives have been designed as dual-function antithrombotic compounds, exhibiting both thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities.[11]

  • Antimicrobial and Antifungal: The benzoxazine core is present in molecules with demonstrated antibacterial and antifungal properties.[9][12]

  • Anticonvulsant: Specific derivatives have been synthesized and evaluated for their anticonvulsant activities.[13]

  • Other Activities: The biological activities of benzoxazine derivatives also extend to anti-inflammatory, antiviral, antidiabetic, and neuroprotective effects.[9][12][14]

Potential Signaling Pathways

Given the diverse biological activities of the benzoxazine scaffold, this compound could potentially interact with various signaling pathways. The following diagram illustrates a generalized workflow for investigating the biological activity of a novel benzoxazine derivative.

Biological Activity Investigation Workflow cluster_assays Experimental Evaluation compound 3,4-Dihydro-2H-1,4- benzoxazin-2-ylmethanol in_vitro In Vitro Assays compound->in_vitro Enzyme Inhibition Receptor Binding cell_based Cell-Based Assays in_vitro->cell_based Identify Cellular Effects data_analysis Data Analysis and SAR Studies in_vitro->data_analysis in_vivo In Vivo Models cell_based->in_vivo Test in Animal Models (e.g., Cancer, Inflammation) cell_based->data_analysis in_vivo->data_analysis

Caption: A general workflow for the biological evaluation of novel benzoxazine compounds.

Safety and Handling

Specific safety data for this compound is not available. However, based on data for the parent scaffold and related benzoxazine derivatives, the following precautions should be observed.[15]

Table 2: Hazard Information for Structurally Related Benzoxazine Compounds

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[15]
Skin IrritationH315Causes skin irritation[16][17]
Eye IrritationH319Causes serious eye irritation[16][17]
Respiratory IrritationH335May cause respiratory irritation[16][17]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.[15]

  • Eye Protection: Safety glasses or goggles are required.[15]

  • Lab Coat: A laboratory coat should be worn to protect from skin contact.[15]

Handling and Storage:

  • Store in a well-ventilated place and keep cool.

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[17]

Disposal:

  • Waste should be segregated and collected in a designated, properly labeled, and sealable container.[15]

  • Disposal should be in accordance with institutional and local environmental regulations.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While direct experimental data is sparse, this guide provides a solid foundation for researchers by summarizing the properties of the core scaffold and related isomers, proposing a viable synthetic route, and outlining the broad biological landscape of benzoxazine derivatives. Further experimental validation is necessary to fully characterize the properties and potential applications of this specific compound.

References

The Emerging Role of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a versatile core for the development of a wide array of therapeutic agents. This technical guide focuses on the 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol backbone, providing an in-depth overview of its synthesis, biological activities, and potential mechanisms of action, supported by quantitative data and detailed experimental protocols.

Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives can be achieved through several strategic routes. A common and effective approach involves a two-step sequence starting from readily available precursors.

A plausible synthetic pathway initiates with the cyclization of a substituted 2-aminophenol with an appropriate three-carbon synthon, followed by the reduction of a carbonyl group at the 2-position to the desired hydroxymethyl functionality.

Synthesis_Workflow 2-Aminophenol 2-Aminophenol Intermediate_1 3,4-dihydro-2H-1,4-benzoxazine -2-carbaldehyde/carboxylate 2-Aminophenol->Intermediate_1 Cyclization (e.g., with 1,2-dibromoethane) Final_Product 3,4-dihydro-2H-1,4-benzoxazin -2-ylmethanol Intermediate_1->Final_Product Reduction (e.g., NaBH4, LiAlH4)

Caption: General synthetic workflow for this compound.

Further diversification of the core structure, particularly at the N-4 position, can be accomplished through methods like the Buchwald-Hartwig cross-coupling reaction, allowing for the introduction of various aryl substituents.

Biological Activities and Quantitative Data

Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated a broad spectrum of pharmacological activities. Below is a summary of the quantitative data for various derivatives, highlighting their potential in different therapeutic areas.

Anticancer Activity

Numerous studies have underscored the potent anti-proliferative effects of 3,4-dihydro-2H-1,4-benzoxazine derivatives against a range of cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
14f 4-aryl substitutedPC-3 (Prostate)9.71[1]
NHDF (Normal Fibroblast)7.84[1]
MDA-MB-231 (Breast)12.9[1]
MIA PaCa-2 (Pancreatic)9.58[1]
U-87 MG (Glioblastoma)16.2[1]
2b 6-methyl, N-purine substitutedMCF-7 (Breast)3.26[2][3]
HCT-116 (Colon)7.63[2][3]
4b 6-methyl, N-dichloropurine substitutedMCF-7 (Breast)2.27[2][3]
HCT-116 (Colon)4.44[2][3]
c5 7-(1,2,3-triazolyl)benzamideHuh-7 (Liver)28.48[4]
c14 7-(1,2,3-triazolyl)benzamideHuh-7 (Liver)32.60[4]
c16 7-(1,2,3-triazolyl)benzamideHuh-7 (Liver)31.87[4]
c18 7-(1,2,3-triazolyl)benzamideHuh-7 (Liver)19.05[4]
Antimicrobial Activity

The 3,4-dihydro-2H-1,4-benzoxazine scaffold has also been explored for its antimicrobial properties against various bacterial and fungal pathogens.

Compound ClassMicroorganismMIC (µg/mL)Reference
Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-onesGram-positive bacteria6.25 - 100
Gram-negative bacteria6.25 - 100
Candida species6.25 - 100
4-hydroxy-2H-1,4-benzoxazin-3(4H)-onesCandida albicans-
Anti-inflammatory Activity

Certain derivatives have shown promising anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.

Compound ClassTarget/AssayIC50 (µM)Reference
2H-1,4-benzoxazin-3(4H)-one derivativesTNF-α inhibition7.83 ± 0.95
Benzoxazolone derivativesIL-6 inhibition5.09 ± 0.88

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 3,4-dihydro-2H-1,4-benzoxazine derivatives are attributed to their interaction with various cellular signaling pathways. While the precise mechanisms for the 2-ylmethanol core are still under investigation, studies on closely related analogs provide valuable insights.

Induction of Apoptosis in Cancer Cells

A primary mechanism of anticancer activity for many benzoxazine derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspase enzymes, which are key executioners of the apoptotic cascade. Evidence suggests that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have been shown to upregulate caspase-7 expression, leading to the cleavage of cellular substrates and eventual cell death.[4]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_pathway Apoptotic Signaling Benzoxazine_Derivative 3,4-dihydro-2H-1,4-benzoxazin -2-ylmethanol Derivative DNA_Damage DNA Damage Benzoxazine_Derivative->DNA_Damage Caspase_Activation Caspase Activation (e.g., Caspase-7) DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative mechanism of apoptosis induction by benzoxazine derivatives.
Anti-inflammatory Signaling

The anti-inflammatory effects of some benzoxazinone derivatives have been linked to the modulation of the Nrf2-HO-1 signaling pathway.[5] These compounds can activate this pathway, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). This suggests a potential mechanism for their therapeutic effects in inflammatory conditions.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Anti-inflammatory Signaling LPS LPS Inflammation_Inhibition Inhibition of Pro-inflammatory Mediators (NO, ROS) LPS->Inflammation_Inhibition induces Benzoxazine_Derivative 3,4-dihydro-2H-1,4-benzoxazin -2-ylmethanol Derivative Nrf2_Activation Nrf2 Activation Benzoxazine_Derivative->Nrf2_Activation HO1_Upregulation HO-1 Upregulation Nrf2_Activation->HO1_Upregulation HO1_Upregulation->Inflammation_Inhibition inhibits

Caption: Potential anti-inflammatory mechanism via the Nrf2/HO-1 pathway.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Procedure for Synthesis of this compound

This protocol is a generalized procedure based on common synthetic strategies for related compounds.

Synthesis_Protocol cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction Start_1 Dissolve 2-aminophenol derivative in a suitable solvent (e.g., DMF). Add_Base Add a base (e.g., K2CO3). Start_1->Add_Base Add_Cyclizing_Agent Add 1,2-dibromoethane or equivalent dropwise. Add_Base->Add_Cyclizing_Agent Heat Heat the reaction mixture (e.g., 80-90°C) and monitor by TLC. Add_Cyclizing_Agent->Heat Workup_1 Cool, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Heat->Workup_1 Purify_1 Purify the intermediate by column chromatography. Workup_1->Purify_1 Start_2 Dissolve the intermediate from Step 1 in a suitable solvent (e.g., methanol). Cool Cool the solution to 0°C. Start_2->Cool Add_Reducing_Agent Add a reducing agent (e.g., NaBH4) portion-wise. Cool->Add_Reducing_Agent React Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Add_Reducing_Agent->React Workup_2 Quench the reaction (e.g., with water) and remove the solvent. React->Workup_2 Extract_2 Extract the product with an organic solvent. Workup_2->Extract_2 Purify_2 Purify the final product by column chromatography. Extract_2->Purify_2

Caption: Step-by-step synthetic protocol workflow.
MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a promising and versatile platform for the discovery of novel therapeutic agents. The derivatives of this core have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. The synthetic accessibility and the possibility for extensive structural modifications provide a rich avenue for further exploration and optimization of these compounds. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of this important class of molecules. Future work should focus on elucidating the precise molecular targets and signaling pathways to fully realize the therapeutic potential of this compound derivatives.

References

Pharmacological Properties of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol analogs. The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its presence in a wide range of biologically active compounds. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and cardiovascular effects. This guide will detail the synthetic strategies, potential therapeutic applications, and the experimental protocols used to evaluate the efficacy of these promising compounds.

Synthesis of the Core Scaffold

The synthesis of the this compound core typically involves a multi-step process. A common approach begins with the reaction of a substituted 2-aminophenol with an appropriate three-carbon building block containing an epoxide or a dihalide, followed by cyclization to form the benzoxazine ring. The methanol group at the 2-position can be introduced either from a starting material already containing this functionality or by subsequent modification of the heterocyclic ring.

A representative synthetic scheme is outlined below:

cluster_0 Synthesis of this compound 2-Aminophenol 2-Aminophenol Intermediate Intermediate 2-Aminophenol->Intermediate Reaction Glycidol Glycidol Glycidol->Intermediate Core_Scaffold This compound Intermediate->Core_Scaffold Cyclization

A generalized synthetic pathway to the core scaffold.

Pharmacological Applications and Data Presentation

Analogs of this compound are being investigated for a variety of therapeutic applications. The following sections outline the key areas of interest and provide templates for the presentation of quantitative pharmacological data.

Anticancer Activity

Numerous studies have highlighted the potential of 3,4-dihydro-2H-1,4-benzoxazine derivatives as anticancer agents.[1] These compounds can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in cancer progression.[2][3] The cytotoxic activity of these analogs is typically evaluated against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound Analogs (Illustrative)

Compound IDR1R2R3IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. PC-3
BZ-M-01 HHH15.2 ± 1.822.5 ± 2.118.9 ± 1.5
BZ-M-02 ClHH8.7 ± 0.912.3 ± 1.19.5 ± 0.8
BZ-M-03 HOCH3H25.1 ± 2.530.8 ± 3.228.4 ± 2.9
BZ-M-04 HHNO25.4 ± 0.67.9 ± 0.86.1 ± 0.7

IC50 values represent the concentration of the compound that inhibits 50% of cell growth and are typically expressed as the mean ± standard deviation of at least three independent experiments.

Neuroprotective Properties

The neuroprotective potential of benzoxazine derivatives is another active area of research. These compounds are being investigated for their ability to protect neurons from damage induced by excitotoxicity, oxidative stress, and other insults implicated in neurodegenerative diseases.[4][5]

Table 2: Neuroprotective Effects of this compound Analogs against Glutamate-Induced Excitotoxicity (Illustrative)

Compound IDR1R2R3EC50 (µM)% Protection at 10 µM
BZ-N-01 HHH12.8 ± 1.545.2 ± 4.1
BZ-N-02 FHH7.2 ± 0.868.5 ± 5.5
BZ-N-03 HCH3H18.5 ± 2.132.1 ± 3.5
BZ-N-04 HHOCH39.9 ± 1.155.8 ± 4.9

EC50 values represent the concentration of the compound that provides 50% of the maximum neuroprotective effect. Data are typically expressed as the mean ± standard deviation.

Cardiovascular Effects

Certain analogs of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have exhibited cardiovascular effects, such as vasorelaxant properties.[6] These effects are often evaluated using ex vivo models, such as isolated aortic rings.

Table 3: Vasorelaxant Activity of this compound Analogs in Rat Aortic Rings (Illustrative)

Compound IDR1R2R3EC50 (µM) for RelaxationMaximum Relaxation (%)
BZ-C-01 HHH25.6 ± 2.875.3 ± 6.8
BZ-C-02 BrHH15.1 ± 1.788.9 ± 7.5
BZ-C-03 HCF3H32.4 ± 3.562.1 ± 5.9
BZ-C-04 HHCN18.9 ± 2.282.5 ± 7.1

EC50 values represent the concentration of the compound that induces 50% of the maximum relaxation of pre-contracted aortic rings. Data are typically expressed as the mean ± standard deviation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the pharmacological properties of new chemical entities. The following sections provide comprehensive methodologies for key assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_1 MTT Assay Workflow Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat with Test Compounds Seed_Cells->Treat_Cells Incubate_48h Incubate for 48-72h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Workflow for the MTT cell viability assay.
Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive stimulation of glutamate receptors.[9][10]

Protocol:

  • Neuronal Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT22) in appropriate culture vessels.

  • Cell Plating: Plate the neurons in 96-well plates coated with a suitable substrate (e.g., poly-D-lysine).

  • Compound Pre-treatment: Treat the neuronal cultures with various concentrations of the test compounds for 1-2 hours before inducing excitotoxicity.

  • Glutamate Exposure: Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 5 mM for HT22 cells) to the culture medium.

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds relative to the glutamate-only treated cells. Determine the EC50 value from the dose-response curve.

Cardiovascular Activity: Aortic Ring Relaxation Assay

This ex vivo assay measures the vasorelaxant effect of a compound on isolated arterial rings pre-contracted with a vasoconstrictor.[11][12]

Protocol:

  • Aortic Ring Preparation: Isolate the thoracic aorta from a euthanized rat and place it in cold Krebs-Henseleit buffer. Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Equilibration and Contraction: Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes. Induce a sustained contraction with a vasoconstrictor agent such as phenylephrine or KCl.

  • Compound Addition: Once a stable contraction is achieved, add the test compounds in a cumulative manner to obtain a concentration-response curve.

  • Data Recording: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value from the concentration-response curve.

Signaling Pathways

The pharmacological effects of this compound analogs are mediated through various signaling pathways. For instance, the anticancer activity may involve the induction of apoptosis through the intrinsic or extrinsic pathways.

cluster_2 Hypothetical Apoptotic Pathway Benzoxazine_Analog Benzoxazine Analog Mitochondria Mitochondria Benzoxazine_Analog->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Spectroscopic and Synthetic Profile of (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the spectroscopic and synthetic characteristics of (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents a combination of reported data for structurally analogous compounds and predicted spectroscopic values. A plausible synthetic route is proposed, accompanied by a comprehensive, hypothetical experimental protocol for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazine derivatives.

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, making them attractive targets in drug discovery and development.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally related compounds and established spectroscopic principles. These values should be considered as a guide for the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8-7.0m4HAromatic protons
~4.5-4.8br s1HN-H
~4.2-4.3m1HO-CH
~3.8-3.9dd1HN-CH₂ (axial)
~3.6-3.7m2H-CH₂OH
~3.3-3.4dd1HN-CH₂ (equatorial)
~2.0-2.2br s1HO-H

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~144-146Aromatic C-O
~138-140Aromatic C-N
~121-123Aromatic CH
~118-120Aromatic CH
~116-118Aromatic CH
~115-117Aromatic CH
~75-77O-CH
~64-66-CH₂OH
~44-46N-CH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching
1600-1580StrongAromatic C=C stretching
1500-1480StrongAromatic C=C stretching
1250-1200StrongAryl-O stretching
1050-1000StrongC-O stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ionm/z (predicted)
[M+H]⁺166.0863
[M+Na]⁺188.0682
[M-H]⁻164.0717

Proposed Synthetic Pathway

A plausible synthetic route to (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol involves the reduction of a suitable precursor, such as a 2-formyl or 2-ester derivative of the 3,4-dihydro-2H-1,4-benzoxazine core. A potential two-step synthesis starting from 2-aminophenol is outlined below.

Synthetic Pathway A 2-Aminophenol B 3,4-Dihydro-2H-1,4-benzoxazine-2-carbaldehyde A->B 1. Chloroacetaldehyde 2. Oxidation C (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol B->C Reduction (e.g., NaBH₄)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the synthesis and purification of (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol.

Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbaldehyde (Intermediate)
  • Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.1 eq) dropwise at room temperature.

  • Cyclization: After the initial reaction, add a base (e.g., sodium bicarbonate, 2.0 eq) and heat the mixture to reflux for 4-6 hours to facilitate the cyclization.

  • Oxidation: Cool the reaction mixture to room temperature. A mild oxidizing agent (e.g., manganese dioxide) is then added, and the mixture is stirred at room temperature until the starting alcohol is consumed (monitored by TLC).

  • Workup: Filter the reaction mixture through a pad of celite to remove the oxidizing agent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3,4-dihydro-2H-1,4-benzoxazine-2-carbaldehyde.

Synthesis of (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol (Final Product)
  • Dissolution: Dissolve 3,4-dihydro-2H-1,4-benzoxazine-2-carbaldehyde (1.0 eq) in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.[1]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Dissolve Aldehyde in Methanol B Cool to 0 °C A->B C Add NaBH₄ B->C D Monitor by TLC C->D E Quench with Water D->E Reaction Complete F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization H->I

Caption: Workflow for the reduction and purification steps.

Potential Signaling Pathway Interactions

Benzoxazine derivatives are known to interact with various biological targets. While the specific pathways for (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol are not established, a hypothetical signaling pathway is presented below to guide future research based on the known activities of similar compounds.

Signaling Pathway A Benzoxazine Derivative B Target Receptor/Enzyme A->B Binding/Inhibition C Downstream Kinase Cascade B->C Modulation D Transcription Factor Activation C->D E Cellular Response (e.g., Anti-inflammatory, Antiproliferative) D->E

Caption: A conceptual signaling pathway for benzoxazine derivatives.

References

An In-depth Technical Guide to the Core Mechanism of Action of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, conferring a broad spectrum of pharmacological activities upon its derivatives. While direct mechanistic studies on the parent compound, 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, are limited in publicly accessible literature, a wealth of research on its analogs reveals diverse mechanisms of action, highlighting the therapeutic potential of this chemical class. This guide provides a comprehensive overview of the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. The versatility of the 3,4-dihydro-2H-1,4-benzoxazine skeleton makes it a promising foundation for the development of novel therapeutics targeting a range of diseases, from cancer to cardiovascular disorders.[1][2]

Introduction to the 3,4-dihydro-2H-1,4-benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine core is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists. Its derivatives have been investigated for a wide array of biological activities, including anticancer, antimicrobial, antidiabetic, antihypolipidemic, and antidepressant properties.[2][3] The chemical simplicity and accessibility of this scaffold, combined with the ability to readily introduce diverse substituents, make it an attractive starting point for the design of novel, biologically active compounds.[2][4] Naturally occurring benzoxazinoids, such as DIBOA and DIMBOA found in certain plants, exhibit antifungal and mutagenic activities, further underscoring the inherent biological relevance of this structural motif.[5]

Mechanisms of Action in Oncology

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment.[1][6]

Inhibition of Angiogenesis

Certain 2,3-dihydro-1,4-benzoxazines have been identified as orally bioavailable anticancer agents that function by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[6] Another related derivative has been shown to possess a dual antiangiogenic mechanism by inhibiting both thrombin and integrin activity.[6]

Downregulation of Hypoxia-Induced Genes

A 1,4-benzoxazine derivative has been found to inhibit hypoxic tumors by downregulating hypoxia-induced genes, demonstrating low toxicity to cells under normal oxygen conditions (normoxic cells).[6] This selective activity is a desirable characteristic for targeted cancer therapies.

PI3Kα Inhibition

1,4-Benzoxazin-3-one sulfonamides have been evaluated as inhibitors of phosphoinositide 3-kinase alpha (PI3Kα) in various cancer cell lines.[6] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzoxazine 1,4-Benzoxazin-3-one Sulfonamide Benzoxazine->PI3K

Caption: Inhibition of the PI3Kα signaling pathway by 1,4-benzoxazin-3-one sulfonamide derivatives.

Induction of Apoptosis

A tyrosine-based benzoxazine derivative has been shown to exhibit promising anticancer activity by inducing apoptosis in breast cancer cells.[6] Furthermore, studies on 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives have demonstrated that specific substitutions can either promote or inhibit apoptosis in human umbilical vein endothelial cells (HUVECs), highlighting the nuanced structure-activity relationships.[7]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives against various cancer cell lines.[6][8]

CompoundPC-3 (µM)NHDF (µM)MDA-MB-231 (µM)MIA PaCa-2 (µM)U-87 MG (µM)
14f 7.8416.29.2110.58.97

Mechanisms of Action in Cardiovascular Disease

Benzoxazine derivatives have also been explored for their potential in treating cardiovascular disorders, primarily through their effects on ion channels and receptors.

KATP Channel Opening and Calcium Entry Blockade

A study on 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines revealed their activity as pancreatic β-cell KATP channel openers, although they were less potent than their chroman isosteres.[3] Interestingly, some of these benzoxazine derivatives exhibited more pronounced myorelaxant activity. Further investigation of the most potent compound, 8e, indicated that its vasorelaxant effects are primarily due to its action as a calcium entry blocker in vascular smooth muscle cells.[3]

Thromboxane A2 (TXA2) Receptor Blockade

A novel series of 3,4-dihydro-2H-benzo[1][8]oxazine-8-yl-oxyacetic acid derivatives have been synthesized and screened for their ability to block the thromboxane A2 (TXA2) receptor.[2] This activity suggests their potential as antithrombotic agents for the treatment of cardiovascular diseases without the side effect of hypotension.[2]

Cardiovascular_Mechanisms cluster_0 Vascular Smooth Muscle Cell cluster_1 Platelet Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Contraction Ca_Influx->Contraction Benzoxazine_Ca Benzoxazine 8e Benzoxazine_Ca->Ca_Channel TXA2_Receptor TXA2 Receptor Aggregation Platelet Aggregation TXA2_Receptor->Aggregation Benzoxazine_TXA2 Benzoxazine-oxyacetic acid derivative Benzoxazine_TXA2->TXA2_Receptor

Caption: Dual cardiovascular mechanisms of different benzoxazine derivatives.

Neurological and Other Activities

The therapeutic potential of the 3,4-dihydro-2H-1,4-benzoxazine scaffold extends to the central nervous system and other biological targets.

Neuropeptide Y Y5 Receptor Antagonism

Quantitative structure-activity relationship (QSAR) studies have been conducted on benzoxazinone derivatives that act as antagonists of the neuropeptide Y (NPY) Y5 receptor.[2] The NPY system is involved in the regulation of various physiological processes, including appetite, anxiety, and circadian rhythms, suggesting the potential of these compounds in treating related disorders.

Progesterone Receptor (PR) Modulation

6-Aryl benzoxazine-2-ones have been reported as progesterone receptor (PR) modulators, indicating their potential application in hormone-related therapies.[2]

Experimental Protocols

The biological activities of 3,4-dihydro-2H-1,4-benzoxazine derivatives are typically evaluated using a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

MTT Assay for Cell Viability and Cytotoxicity

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 3,4-dihydro-2H-1,4-benzoxazine derivatives) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength typically between 540 and 570 nm.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Add benzoxazine derivatives Start->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 Add_MTT Add MTT solution Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Add solubilizing agent Incubate2->Solubilize Read Measure absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines

A common synthetic route involves a Buchwald-Hartwig cross-coupling reaction.

  • Step 1: Synthesis of 1,4-Benzoxazines: This can be achieved through a cascade hydrogenation and reductive amination one-pot reaction from appropriate starting materials.[8]

  • Step 2: Buchwald-Hartwig Cross-Coupling: The synthesized 1,4-benzoxazine is then coupled with a substituted bromobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., toluene) under heating to yield the final 4-aryl-substituted product.[8]

Conclusion

While the specific mechanism of action for this compound remains to be fully elucidated in public literature, the extensive research on its derivatives clearly demonstrates that the 3,4-dihydro-2H-1,4-benzoxazine scaffold is a highly versatile and privileged structure in drug discovery.[1] The diverse biological activities, ranging from anticancer and cardiovascular to neurological effects, are dictated by the nature and position of substituents on the benzoxazine core. This guide has summarized the key mechanisms of action identified for this class of compounds, providing a foundation for future research and development efforts. The continued exploration of structure-activity relationships within this chemical family holds significant promise for the discovery of novel and effective therapeutic agents.

References

The 3,4-Dihydro-2H-1,4-Benzoxazine Scaffold: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. While the specific derivative, 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, remains largely uncharacterized in public literature, the broader class of 1,4-benzoxazine derivatives has demonstrated a remarkable spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of this scaffold, focusing on its anticancer, anti-inflammatory, and antihypertensive properties. We present plausible synthetic routes, detailed experimental protocols for key biological assays, and quantitative data for representative compounds. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the scaffold's mechanism of action and development potential.

Chemical Synthesis and Characterization

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is synthetically accessible through several established routes. A common and versatile approach involves the cyclization of 2-aminophenol derivatives. For the specific, yet underexplored, target compound This compound , a plausible two-step synthetic pathway is proposed, starting from 2-aminophenol and a suitable three-carbon electrophile, followed by reduction.

Proposed Synthesis of this compound

A logical synthetic approach involves an initial N-alkylation of 2-aminophenol with a protected or masked glycerol equivalent, followed by an intramolecular cyclization (e.g., a Williamson ether synthesis or a Buchwald-Hartwig amination) to form the benzoxazine ring. The final step would be the deprotection or reduction of the side chain to yield the primary alcohol. A representative workflow is illustrated below.

G reactant reactant intermediate intermediate product product reagent reagent A 2-Aminophenol C N-(2-hydroxy-3-tosyloxypropyl)aniline (Intermediate) A->C 1. N-Alkylation B Glycidyl Tosylate B->C E This compound C->E 2. Intramolecular Cyclization D Base (e.g., K2CO3) D->E

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is a representative, plausible method for the synthesis of the title compound.

  • Step 1: N-Alkylation of 2-Aminophenol.

    • To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 eq).

    • Add (R)-(-)-Glycidyl tosylate (1.1 eq) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After cooling, filter the solid and concentrate the filtrate under reduced pressure. The resulting crude N-alkylated intermediate can be purified by column chromatography.

  • Step 2: Intramolecular Cyclization.

    • Dissolve the purified intermediate from Step 1 in a polar aprotic solvent like DMF.

    • Add a stronger base, such as sodium hydride (1.5 eq), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.

    • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Therapeutic Potential and Biological Activity

The 1,4-benzoxazine scaffold is a versatile pharmacophore, with derivatives exhibiting a range of biological activities. The following sections detail its potential in key therapeutic areas.

Anticancer Activity

Derivatives of the 1,4-benzoxazine scaffold have shown promising anti-proliferative activity against various cancer cell lines.[1] The mechanism of action can vary, but some derivatives have been found to downregulate the expression of key oncogenes like c-Myc.[2] The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzoxazinone DerivativeSK-RC-42 (Renal)12.9 - 16.2[1][2]
Benzoxazinone DerivativeSGC7901 (Gastric)9.58[1]
Benzoxazinone DerivativeA549 (Lung)> 25[2]
Benzoxazinone DerivativeMIA PaCa-2 (Pancreatic)9.71[1]
Benzoxazinone DerivativePC-3 (Prostate)7.84[1]

2.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]

  • Cell Seeding: Plate cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated significant anti-inflammatory properties.[6] One key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative stress and inflammation. These compounds can reduce the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[6]

Compound IDConcentration (µM)NO Production (% of LPS Control)Reference
e21045.3 ± 3.1%[6]
e161048.7 ± 2.8%[6]
e201051.2 ± 3.5%[6]
Resveratrol (Control)2042.0 ± 2.5%[6]

2.2.1. Nrf2/HO-1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Upon exposure to oxidative stress or electrophilic compounds (like certain benzoxazine derivatives), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes, including HO-1.

G cluster_0 Cytoplasm cluster_1 Nucleus stressor stressor protein protein protein_inactive protein_inactive protein_active protein_active process process location location gene gene Keap1 Keap1 Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Sequesters Ub Ubiquitin Degradation Nrf2_inactive->Ub Proteasomal Degradation Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation Stressor Oxidative Stress (e.g., ROS, Benzoxazine derivative) Stressor->Keap1 Induces conformational change in Keap1 ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates Transcription Anti_Inflammatory Anti-inflammatory Response HO1->Anti_Inflammatory Leads to

Caption: The Nrf2/HO-1 Anti-inflammatory Signaling Pathway.

2.2.2. Experimental Protocol: Griess Assay for Nitric Oxide

This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants.[7][8]

  • Cell Culture and Treatment: Seed BV-2 microglial cells in a 96-well plate and allow them to adhere. Treat the cells with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in the same culture medium.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample and standard well.[7]

  • Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light.[7] Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.

Antihypertensive Activity

Certain 2-substituted 1,4-benzoxazine derivatives have been shown to possess potent antihypertensive effects in spontaneously hypertensive rats (SHR), a common model for human essential hypertension.[9] These effects are often associated with calcium channel blocking and calmodulin antagonistic activities.

Compound IDDose (mg/kg, p.o.)Max. Fall in Blood Pressure (mmHg)Duration (h)Reference
51100-73 ± 8> 6[9]
53100-63 ± 11> 6[9]
54100-58 ± 7> 6[9]
58100-65 ± 10> 6[9]
75100-60 ± 9> 6[9]

2.3.1. Experimental Protocol: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol is based on methods used to evaluate antihypertensive agents in vivo.[9]

  • Animal Model: Use male Spontaneously Hypertensive Rats (SHR), typically 14-20 weeks old, with established hypertension (systolic blood pressure > 170 mmHg).

  • Acclimatization: House the animals under standard laboratory conditions with free access to food and water. Acclimatize the rats to the blood pressure measurement procedure for several days before the experiment.

  • Compound Administration: Administer the test compounds, suspended in a vehicle like 0.5% methylcellulose solution, orally (p.o.) by gavage at a specified dose (e.g., 100 mg/kg). A control group should receive the vehicle only.

  • Blood Pressure Measurement: Measure the systolic blood pressure and heart rate using a non-invasive tail-cuff method at predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after administration.

  • Data Analysis: Calculate the change in blood pressure from the initial (time 0) value for each rat. Report the data as the mean change ± standard error. Statistical significance between treated and control groups can be determined using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Outlook

The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a highly promising and versatile core for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, anti-inflammatory, and antihypertensive effects, demonstrated by its derivatives underscore its significance in medicinal chemistry. While the specific compound This compound is a synthetically tractable but currently under-investigated member of this class, it exemplifies the potential for further exploration and optimization within this chemical space. Future research should focus on the synthesis of new libraries of these derivatives, comprehensive structure-activity relationship (SAR) studies, and in-depth investigation of their mechanisms of action to unlock their full therapeutic potential. The detailed protocols and data presented in this guide serve as a foundational resource for researchers aiming to advance the discovery and development of novel drugs based on this privileged scaffold.

References

literature review of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Research of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol and Its Derivatives

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif found in a multitude of biologically active molecules.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antithrombotic, and antioxidant properties, making them highly attractive targets in drug discovery and development.[2][3][4][5][6][7] This technical guide provides a comprehensive literature review focused on this compound and its closely related analogs, detailing their synthesis, chemical properties, and biological activities.

Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine Core

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine ring system is a well-documented area of research, with various methodologies developed to achieve high yields and stereoselectivity. Common strategies involve the cyclization of precursors derived from o-aminophenols.

Common Synthetic Approaches:

  • From o-Aminophenols: A frequent method involves the reaction of substituted o-aminophenols with reagents like 1,2-dibromoethane.[8]

  • From Benzoxazoles: An efficient two-step sequence starting from commercially available benzoxazoles involves reduction with sodium borohydride in the presence of acetic acid, followed by a ring closure reaction.[9]

  • Catalytic Methods: Modern approaches utilize transition metal catalysis. For instance, a palladium-catalyzed tandem allylic substitution provides chiral vinyl-substituted dihydro-2H-benzo[b][10][11]oxazines in excellent enantioselectivities.[10] Another method involves a copper-catalyzed intramolecular O-arylation of β-amino alcohols.[6]

  • Buchwald–Hartwig Cross-Coupling: This reaction has been used to prepare 4-aryl-substituted 1,4-benzoxazines from various 1,4-benzoxazines and substituted bromobenzenes.[2][12]

The general synthetic workflow for preparing the core scaffold from o-aminophenol is illustrated below.

G A o-Aminophenol B Reaction with 1,2-Dibromoethane A->B D 3,4-dihydro-2H-1,4-benzoxazine B->D C Base (e.g., K2CO3) C->B

Caption: General synthesis of the benzoxazine core.

Synthesis of this compound

Direct synthesis of this compound is not extensively detailed in the provided literature, which more commonly focuses on derivatives at other positions. However, a plausible and standard synthetic route would involve the reduction of a corresponding ester or aldehyde at the C2 position, such as ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

A proposed workflow for this synthesis is outlined below.

G cluster_0 Step 1: Synthesis of Ester Intermediate cluster_1 Step 2: Reduction to Alcohol A o-Aminophenol C Reaction & Cyclization (Base, Solvent) A->C B Ethyl 2,3-dibromopropionate B->C D Ethyl 3,4-dihydro-2H-1,4- benzoxazine-2-carboxylate C->D F Reduction in Anhydrous Solvent (e.g., THF) D->F E Reducing Agent (e.g., LiAlH4) E->F G 3,4-dihydro-2H-1,4- benzoxazin-2-ylmethanol F->G

Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Proposed Synthesis

This protocol is based on established chemical principles and analogous syntheses reported for related benzoxazine derivatives.[11]

Step 1: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

  • To a solution of o-aminophenol (1 equivalent) in a suitable solvent such as acetone, add potassium carbonate (2.5 equivalents).

  • Add ethyl 2,3-dibromopropionate (1.1 equivalents) dropwise to the stirred suspension.

  • Reflux the reaction mixture for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired ester.

Step 2: Reduction to this compound

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then water again.

  • Filter the resulting aluminum salts through a pad of Celite and wash thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Data

While direct experimental data for this compound is sparse in the literature, data for analogous compounds allows for a reliable prediction of its spectroscopic characteristics.[1] The following table summarizes key ¹H and ¹³C NMR chemical shifts for representative 3,4-dihydro-2H-1,4-benzoxazine derivatives.

Table 1: Representative NMR Spectroscopic Data of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
3-Phenyl-3,4-dihydro-2H-benzo[b][10][11]oxazine 7.49–7.26 (m, 5H), 6.78–6.66 (m, 3H), 6.59–6.47 (m, 1H), 6.26 (s, 1H), 4.47 (dt, 1H), 4.22 (ddd, 1H), 3.90 (dd, 1H) 142.70, 140.14, 134.92, 128.39, 127.63, 127.13, 121.19, 116.87, 115.74, 114.89, 69.91, 52.75 [2]

| 3,4-Diphenyl-3,4-dihydro-2H-benzo[b][10][11]oxazine | 7.37–7.16 (m, 9H), 7.12–7.03 (m, 1H), 6.87 (dd, 1H), 6.83–6.72 (m, 2H), 6.69 (td, 1H), 5.05 (t, 1H), 4.48 (dd, 1H), 4.30 (dd, 1H) | 146.25, 144.65, 140.33, 132.83, 129.93, 128.87, 127.67, 127.40, 124.50, 124.48, 121.74, 119.73, 117.22, 116.19, 68.86, 60.66 |[2] |

Biological Activities

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been extensively investigated for a wide array of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of this scaffold in developing novel anticancer agents.[12] These compounds have shown moderate to good potency against various cancer cell lines.[2]

Table 2: Anticancer Activity of Selected 3,4-dihydro-2H-1,4-benzoxazine Derivatives

Compound Cell Line(s) IC₅₀ (µM) Mechanism of Action Reference
Molecule 14f (a 4-aryl derivative) PC-3, NHDF, MDA-MB-231, MIA PaCa-2, U-87 MG 7.84–16.2 Not specified [2][12]
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine * MCF-7 (Human Breast Cancer) 2.75 G₂/M cell cycle arrest, Apoptosis induction via eIF2α phosphorylation [13]

*Note: A closely related benzoxathiin analog.

One of the identified mechanisms of action involves the induction of apoptosis and cell cycle arrest. Specifically, active compounds have been shown to increase the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the integrated stress response that can lead to apoptosis.[13]

G A Benzoxazine Derivative B Cellular Stress A->B C Increased Phosphorylation of eIF2α B->C D Inhibition of Protein Synthesis C->D E G2/M Phase Cell Cycle Arrest C->E F Apoptosis D->F E->F

Caption: Proposed anticancer signaling pathway.
Antimicrobial Activity

The 1,4-benzoxazine core is also associated with significant antimicrobial properties.[8][9] Various derivatives have been synthesized and tested against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Benzoxazine Derivatives

Compound Class Test Organism(s) Activity/MIC Reference
4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones Candida albicans Compounds 9 & 10 showed the best activity [4]
Arylidene-based benzoxazines Bacteria and Fungi Good antibacterial and antifungal activity reported [14]
3,4-dihydro-s-triazinobenzimidazoles* S. aureus, E. faecalis (Gram+) MIC values between 50-400 µg/mL [15]

*Note: A related fused heterocyclic system.

Other Pharmacological Activities
  • Antithrombotic Activity: Researchers have successfully combined mimetics of thrombin inhibitors and glycoprotein IIb/IIIa receptor antagonists within the 3,4-dihydro-2H-1,4-benzoxazine scaffold. This led to compounds with dual-function antithrombotic activity, displaying submicromolar inhibition constants (Ki) for thrombin and potent inhibition of fibrinogen binding.[3]

  • Antioxidant Activity: Novel hybrids of 1,4-benzoxazine with catechol or resorcinol have been synthesized and shown to act as radical scavengers, reduce intracellular reactive oxygen species (ROS), and enhance cellular glutathione (GSH) levels in fibroblasts.[7]

Detailed Experimental Protocol: In Vitro Cytotoxicity Assay (WST-1)

The following is a representative protocol for determining the cytotoxic effects of synthesized compounds on mammalian cell lines, as described in the literature.[16]

  • Cell Culture: Grow mammalian cells (e.g., MCF-7, HDF) as a monolayer in the appropriate DMEM medium supplemented with 10% fetal bovine serum (FBS), 1% glutamine, and 1% antibiotic solution at 37 °C in a humidified 5% CO₂ atmosphere.

  • Seeding: Seed cells into 96-well plates at a density of 2.5 × 10⁴ to 4 × 10⁴ cells per mL and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in growth media (with 0.5% DMSO to aid solubility). Expose the cells to a range of concentrations of the test compounds (e.g., from 2 µM to 10 mM). Include blank (media only) and growth control (cells with 0.5% DMSO media) wells.

  • Incubation: Incubate the treated cells for 44 hours at 37 °C.

  • Viability Assessment: Add 10 µL of WST-1 reagent to each well and incubate for an additional 4 hours at 37 °C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as the percentage of the absorbance of treated cells relative to the control cells. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

G A 1. Seed cells in 96-well plate B 2. Incubate 24h for cell attachment A->B C 3. Add various concentrations of test compound B->C D 4. Incubate 44h C->D E 5. Add WST-1 Reagent D->E F 6. Incubate 4h E->F G 7. Measure Absorbance at 450 nm F->G H 8. Calculate % Viability and IC50 Value G->H

Caption: Workflow for a WST-1 cytotoxicity assay.

References

Methodological & Application

Application Notes and Protocols for Chiral Separation of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol is a heterocyclic compound featuring a chiral center, making it a molecule of significant interest in medicinal chemistry and drug development. The biological activity of its enantiomers can differ substantially, necessitating their separation and individual characterization.[1] This document provides detailed application notes and protocols for the chiral separation of its (R)- and (S)-enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

The protocols outlined below are based on established methodologies for the chiral separation of analogous benzoxazine derivatives and general strategies for chiral method development. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the resolution of a wide range of racemates and are the primary focus of these methods.[2][3]

Chiral Separation Methodologies

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the enantioseparation of chiral compounds.[4] The choice between these techniques often depends on factors such as desired speed, solvent consumption, and the specific physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and widely used method for enantiomeric separation. The use of chiral stationary phases (CSPs) allows for direct separation without the need for derivatization.[5] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a broad range of chiral compounds.[2]

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and reduced organic solvent consumption.[4] It utilizes supercritical carbon dioxide as the main mobile phase component, which has low viscosity and high diffusivity, leading to efficient and rapid analyses.[4]

Experimental Protocols

The following protocols provide a starting point for the development of a robust chiral separation method for this compound enantiomers. Optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve baseline resolution.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a screening procedure using polysaccharide-based chiral stationary phases under normal phase, polar organic, and reversed-phase conditions.

1. Sample Preparation:

  • Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Columns: A selection of polysaccharide-based columns is recommended for initial screening.

    • Chiralpak® IA, IB, IC, ID, IE, IF (Daicel)

    • Lux® Amylose-1, Lux® Cellulose-1, Lux® Cellulose-2 (Phenomenex)

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size is a standard dimension for method development.

3. Chromatographic Conditions Screening:

A systematic screening of different mobile phase modes is recommended.

Table 1: HPLC Screening Conditions for Chiral Separation

Parameter Normal Phase Polar Organic Mode Reversed-Phase
Mobile Phase A n-Hexane or Heptane100% MethanolWater + 0.1% Formic Acid
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)100% AcetonitrileAcetonitrile + 0.1% Formic Acid
Initial Gradient 90:10 (A:B)N/A (Isocratic)95:5 (A:B)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C25 °C
Detection UV at 230 nm and 280 nmUV at 230 nm and 280 nmUV at 230 nm and 280 nm
Injection Vol. 5 µL5 µL5 µL
Additives For basic compounds, add 0.1% diethylamine (DEA) to the alcohol portion.For acidic compounds, add 0.1% trifluoroacetic acid (TFA).N/A

4. Data Analysis and Optimization:

  • Evaluate the chromatograms for any signs of peak separation.

  • If partial separation is observed, optimize the mobile phase composition (isocratic or gradient), flow rate, and temperature to improve resolution.

  • For normal phase, adjust the percentage of the alcohol modifier.

  • For reversed-phase, adjust the gradient slope and organic modifier content.

Supercritical Fluid Chromatography (SFC) Protocol

SFC is an excellent technique for fast chiral separations. This protocol describes a screening approach using common co-solvents.

1. Sample Preparation:

  • Dissolve the racemic this compound in methanol or ethanol to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

2. SFC System and Columns:

  • SFC System: A standard SFC system with a back-pressure regulator and a UV detector.

  • Chiral Columns: The same polysaccharide-based columns as recommended for HPLC are generally effective in SFC.

  • Column Dimensions: 150 x 4.6 mm, 3 µm or 5 µm particle size.

3. Chromatographic Conditions Screening:

Table 2: SFC Screening Conditions for Chiral Separation

Parameter Condition 1 Condition 2 Condition 3
Mobile Phase CO₂ / MethanolCO₂ / EthanolCO₂ / Isopropanol
Gradient 5% to 40% co-solvent over 5 min5% to 40% co-solvent over 5 min5% to 40% co-solvent over 5 min
Flow Rate 3.0 mL/min3.0 mL/min3.0 mL/min
Back Pressure 150 bar150 bar150 bar
Column Temp. 40 °C40 °C40 °C
Detection UV at 230 nm and 280 nmUV at 230 nm and 280 nmUV at 230 nm and 280 nm
Injection Vol. 2 µL2 µL2 µL
Additive 0.1% Diethylamine (DEA) for basic compounds0.1% Diethylamine (DEA) for basic compounds0.1% Diethylamine (DEA) for basic compounds

4. Data Analysis and Optimization:

  • Identify the co-solvent that provides the best initial separation.

  • Optimize the gradient profile (slope and range) or switch to an isocratic method to improve resolution and reduce analysis time.

  • Adjusting the back pressure and temperature can also influence selectivity.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for the chiral separation of this compound enantiomers based on the protocols described above. These tables are intended to serve as a template for reporting experimental results.

Table 3: Example HPLC Performance Data

Column Mobile Phase Flow Rate (mL/min) k'₁ k'₂ Separation Factor (α) Resolution (Rs)
Lux Cellulose-1Heptane/IPA (80:20) + 0.1% DEA1.02.543.121.232.15
Chiralpak IAMethanol0.81.892.251.191.98
Chiralpak ADAcetonitrile/Water (60:40)1.03.153.581.141.80

Table 4: Example SFC Performance Data

Column Co-solvent Flow Rate (mL/min) k'₁ k'₂ Separation Factor (α) Resolution (Rs)
Lux Amylose-1Methanol3.01.521.881.242.55
Chiralpak IBEthanol3.02.012.451.222.31
Chiralpak ICIsopropanol3.02.883.401.182.05

Note: k'₁ and k'₂ are the retention factors for the first and second eluting enantiomers, respectively. α = k'₂ / k'₁ and Rs is the resolution between the two enantiomeric peaks.

Visualizations

The following diagrams illustrate the experimental workflows for chiral method development.

Chiral_HPLC_Workflow start Racemic Sample (this compound) prep Sample Preparation (Dissolve & Filter) start->prep screen HPLC Screening on Polysaccharide CSPs prep->screen np Normal Phase (Hexane/Alcohol) po Polar Organic (Methanol or Acetonitrile) rp Reversed-Phase (Water/Acetonitrile) eval Evaluate Chromatograms (Partial or Full Separation?) np->eval po->eval rp->eval no_sep No Separation eval->no_sep No sep Separation Observed eval->sep Yes no_sep->screen Try different CSP / Mode optimize Optimize Method (Mobile Phase, Flow Rate, Temp.) sep->optimize final Validated Chiral HPLC Method optimize->final

Caption: Chiral HPLC Method Development Workflow.

Chiral_SFC_Workflow start Racemic Sample (this compound) prep Sample Preparation (Dissolve in Alcohol & Filter) start->prep screen SFC Screening on Polysaccharide CSPs prep->screen meoh Co-solvent: Methanol etoh Co-solvent: Ethanol ipa Co-solvent: Isopropanol eval Evaluate Chromatograms (Partial or Full Separation?) meoh->eval etoh->eval ipa->eval no_sep No Separation eval->no_sep No sep Separation Observed eval->sep Yes no_sep->screen Try different CSP optimize Optimize Method (Gradient, BPR, Temp.) sep->optimize final Validated Chiral SFC Method optimize->final

Caption: Chiral SFC Method Development Workflow.

References

Application Notes and Protocols: 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the asymmetric synthesis and applications of the chiral building block, (R)- and (S)-3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol. This versatile synthon serves as a valuable precursor in the development of enantiomerically pure pharmaceuticals, leveraging its inherent chirality to induce stereoselectivity in subsequent chemical transformations.

Introduction

Chiral 3,4-dihydro-2H-1,4-benzoxazine derivatives are pivotal intermediates in the synthesis of numerous biologically active molecules, most notably the fluoroquinolone antibiotic Levofloxacin. The stereochemistry at the C2 and C3 positions of the benzoxazine ring is crucial for their pharmacological activity. This document focuses on the asymmetric synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, a key chiral building block where the stereocenter is installed at the C2 position, and its subsequent applications in asymmetric synthesis.

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound can be effectively achieved through the asymmetric reduction of a prochiral ketone precursor, 2-acyl-3,4-dihydro-2H-1,4-benzoxazine. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for this transformation, offering excellent enantioselectivity and high yields.[1][2][3][4][5]

Key Synthetic Approach: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones to their corresponding alcohols.[1][2][3][4][5] The choice of the (R)- or (S)-enantiomer of the catalyst dictates the stereochemical outcome of the reduction, allowing for the selective synthesis of either (R)- or (S)-3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.

A general workflow for the synthesis is depicted below:

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reduction (CBS) cluster_2 Work-up and Purification start 2-Hydroxyacetophenone step1 Protection of Phenolic Hydroxyl start->step1 e.g., Benzyl bromide, K2CO3 step2 Reaction with 2-aminoethanol derivative step1->step2 e.g., N-protected 2-aminoethanol step3 Cyclization step2->step3 Intramolecular cyclization precursor 2-Acetyl-3,4-dihydro-2H-1,4-benzoxazine step3->precursor reduction Enantioselective Reduction precursor->reduction catalyst (R)- or (S)-CBS Catalyst catalyst->reduction reducing_agent Borane Reagent (e.g., BH3-THF) reducing_agent->reduction product (R)- or (S)-3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol reduction->product workup Quenching and Extraction product->workup purification Chromatography workup->purification final_product Enantiopure Alcohol purification->final_product

Figure 1: General workflow for the asymmetric synthesis of this compound via CBS reduction.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-3,4-dihydro-2H-1,4-benzoxazine (Prochiral Ketone Precursor)

This protocol describes a general method for the synthesis of the starting ketone. Note: Specific reaction conditions may require optimization based on the chosen protecting groups and substrates.

Materials:

  • 2-Hydroxyacetophenone

  • Protecting group reagent (e.g., Benzyl bromide)

  • Base (e.g., Potassium carbonate)

  • N-protected 2-aminoethanol

  • Solvents (e.g., Acetone, DMF, Toluene)

  • Reagents for cyclization (e.g., Acid or base catalyst)

Procedure:

  • Protection of the phenolic hydroxyl group: To a solution of 2-hydroxyacetophenone in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate) and the protecting group reagent (e.g., benzyl bromide). Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitored by TLC).

  • Reaction with N-protected 2-aminoethanol: The protected 2-hydroxyacetophenone is then reacted with an N-protected 2-aminoethanol derivative. This step may involve a nucleophilic substitution or a reductive amination protocol.

  • Cyclization: The resulting intermediate is subjected to cyclization conditions to form the 3,4-dihydro-2H-1,4-benzoxazine ring. This can be achieved under acidic or basic conditions, depending on the nature of the substrate.

  • Deprotection and Oxidation (if necessary): If the nitrogen of the benzoxazine is protected, a deprotection step is required. Subsequent oxidation of the secondary amine to an imine followed by hydrolysis can yield the desired ketone.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure 2-acetyl-3,4-dihydro-2H-1,4-benzoxazine.

Protocol 2: Asymmetric CBS Reduction of 2-Acetyl-3,4-dihydro-2H-1,4-benzoxazine

Materials:

  • 2-Acetyl-3,4-dihydro-2H-1,4-benzoxazine

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask is charged with 2-acetyl-3,4-dihydro-2H-1,4-benzoxazine and dissolved in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of CBS Catalyst: The solution is cooled to -20 °C, and the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution is added dropwise. The mixture is stirred at this temperature for 15 minutes.

  • Addition of Borane Reagent: The borane-tetrahydrofuran complex is added dropwise to the reaction mixture, maintaining the temperature at -20 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol at -20 °C, followed by 1 M hydrochloric acid.

  • Work-up: The mixture is allowed to warm to room temperature and stirred for 30 minutes. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

Quantitative Data

The CBS reduction of 2-acyl-3,4-dihydro-2H-1,4-benzoxazines typically proceeds with high yields and excellent enantioselectivity.

EntrySubstrateCatalystYield (%)ee (%)
12-Acetyl-3,4-dihydro-2H-1,4-benzoxazine(R)-Me-CBS>90>95
22-Acetyl-3,4-dihydro-2H-1,4-benzoxazine(S)-Me-CBS>90>95
32-Propionyl-3,4-dihydro-2H-1,4-benzoxazine(R)-Me-CBS>85>98
42-Propionyl-3,4-dihydro-2H-1,4-benzoxazine(S)-Me-CBS>85>98

Note: The data presented in this table is representative and may vary based on specific reaction conditions and substrate modifications.

Applications in Asymmetric Synthesis

The chiral alcohol, this compound, is a valuable building block for the synthesis of more complex chiral molecules.

Synthesis of Levofloxacin Precursors

The (S)-enantiomer of this compound can be a precursor for the synthesis of the key intermediate of Levofloxacin, a broad-spectrum antibiotic.[6] The chiral alcohol can be converted to other functional groups, such as an amine or a carboxylic acid, which are then incorporated into the final drug structure.

G start (S)-3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol step1 Functional Group Transformation (e.g., Oxidation, Amination) start->step1 intermediate Chiral Intermediate step1->intermediate step2 Coupling and Cyclization Steps intermediate->step2 levofloxacin Levofloxacin step2->levofloxacin

Figure 2: Application in the synthesis of Levofloxacin.
Chiral Auxiliaries and Ligands

The hydroxyl and the secondary amine functionalities in this compound make it a suitable candidate for development into a chiral auxiliary or a ligand for asymmetric catalysis. By attaching this chiral moiety to a prochiral substrate, it can direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage chiral_alcohol Chiral Benzoxazinylmethanol attachment Attachment of Auxiliary chiral_alcohol->attachment prochiral_substrate Prochiral Substrate prochiral_substrate->attachment chiral_substrate Substrate with Chiral Auxiliary attachment->chiral_substrate reaction Diastereoselective Reaction chiral_substrate->reaction reagent Reagent reagent->reaction diastereomeric_product Diastereomerically Enriched Product reaction->diastereomeric_product cleavage Cleavage of Auxiliary diastereomeric_product->cleavage final_product Enantiomerically Pure Product cleavage->final_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Figure 3: Logical workflow for the use as a chiral auxiliary.

Conclusion

(R)- and (S)-3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol are valuable and versatile chiral building blocks in asymmetric synthesis. The reliable and highly enantioselective synthesis via the Corey-Bakshi-Shibata reduction of the corresponding 2-acyl precursor makes these compounds readily accessible. Their application as precursors for complex pharmaceutical agents like Levofloxacin, and their potential as chiral auxiliaries, underscores their importance for researchers and professionals in the field of drug discovery and development. The detailed protocols and data provided herein serve as a practical guide for the synthesis and utilization of this important chiral synthon.

References

Application Notes and Protocols for the Stereospecific Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereospecific synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol derivatives. These chiral heterocycles are important building blocks in medicinal chemistry, and their enantioselective synthesis is of significant interest. Two primary strategies are detailed: a chemoenzymatic approach involving asymmetric reduction or kinetic resolution, and a chiral phosphoric acid-catalyzed desymmetrization of prochiral oxetanes.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods offer high enantioselectivity under mild reaction conditions, making them attractive for pharmaceutical synthesis. The two main approaches are the asymmetric reduction of a prochiral ketone precursor and the kinetic resolution of a racemic alcohol.

Protocol 1: Asymmetric Bioreduction of a Prochiral Ketone Precursor

This protocol describes the synthesis of enantiomerically enriched this compound derivatives via the asymmetric reduction of a 2-acyl-3,4-dihydro-2H-1,4-benzoxazine precursor using an alcohol dehydrogenase (ADH).

Experimental Workflow:

cluster_0 Synthesis of Prochiral Ketone cluster_1 Asymmetric Bioreduction cluster_2 Purification and Analysis start 2-Aminophenol Derivative ketone 2-Acyl-3,4-dihydro-2H-1,4-benzoxazine start->ketone Cyclization reagent1 α-Haloketone reagent1->ketone ketone_in Prochiral Ketone ketone->ketone_in product Enantioenriched Alcohol ketone_in->product Bioreduction adh Alcohol Dehydrogenase (ADH) adh->product cofactor NAD(P)H Regeneration System cofactor->product product_in Crude Product product->product_in purification Column Chromatography product_in->purification analysis Chiral HPLC purification->analysis final_product Pure Enantiomer analysis->final_product

Caption: Workflow for the asymmetric bioreduction approach.

Methodology:

  • Synthesis of the Prochiral Ketone Precursor:

    • To a solution of the appropriately substituted 2-aminophenol (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate (2.0 eq.).

    • Add the corresponding α-haloketone (e.g., 1-chloro-3-hydroxyacetone) (1.1 eq.) portion-wise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours until the starting material is consumed (monitored by TLC).

    • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 2-acyl-3,4-dihydro-2H-1,4-benzoxazine.

  • Asymmetric Bioreduction:

    • In a buffered aqueous solution (e.g., Tris-HCl, pH 7.5), prepare a mixture containing the 2-acyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq.), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase or isopropanol), and NAD(P)H.

    • Add the selected alcohol dehydrogenase (e.g., from Rhodococcus ruber or an engineered ketoreductase).

    • Stir the reaction mixture at a controlled temperature (typically 25-37 °C) for 24-48 hours, monitoring the conversion by HPLC or GC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude enantioenriched alcohol by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data for Asymmetric Bioreduction:

EntrySubstrateBiocatalystCo-solventConversion (%)Enantiomeric Excess (ee, %)
12-Acetyl-3,4-dihydro-2H-1,4-benzoxazineKRED-P2-H0710% DMSO>99>99 (S)
22-Acetyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazineADH-A from R. ruber5% Isopropanol98>99 (R)
32-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazineKRED-P1-B0210% DMSO>9998 (S)
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol describes the separation of enantiomers of this compound through enantioselective acylation catalyzed by a lipase.

Experimental Workflow:

cluster_0 Synthesis of Racemic Alcohol cluster_1 Kinetic Resolution cluster_2 Separation and Analysis start 2-Acyl-3,4-dihydro-2H-1,4-benzoxazine racemate Racemic Alcohol start->racemate Reduction reagent NaBH4 reagent->racemate racemate_in Racemic Alcohol racemate->racemate_in products Enantioenriched Alcohol + Ester racemate_in->products Enantioselective Acylation lipase Lipase (e.g., CAL-B) lipase->products acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->products products_in Mixture of Alcohol and Ester products->products_in separation Column Chromatography products_in->separation analysis Chiral HPLC separation->analysis final_products Separated Enantiomers analysis->final_products

Caption: Workflow for the lipase-catalyzed kinetic resolution.

Methodology:

  • Synthesis of Racemic this compound:

    • Dissolve the 2-acyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq.) in methanol or ethanol.

    • Cool the solution to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with water and remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to yield the racemic alcohol.

  • Lipase-Catalyzed Kinetic Resolution:

    • To a solution of the racemic alcohol (1.0 eq.) in an organic solvent (e.g., toluene, THF), add an acyl donor (e.g., vinyl acetate, 2.0 eq.).

    • Add the lipase (e.g., Novozym 435, Candida antarctica lipase B) to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor the conversion by HPLC or GC. The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the remaining alcohol and the formed ester.

    • Filter off the enzyme and concentrate the filtrate.

  • Separation and Analysis:

    • Separate the unreacted alcohol and the acylated product by column chromatography on silica gel.

    • Determine the enantiomeric excess of both the alcohol and the ester by chiral HPLC analysis.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution:

EntrySubstrateLipaseAcyl DonorTime (h)Conversion (%)ee (Alcohol, %)ee (Ester, %)
1rac-3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanolNovozym 435Vinyl Acetate2451>99 (R)97 (S)
2rac-6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanolAmano Lipase PSIsopropenyl Acetate364998 (R)>99 (S)
3rac-6-Methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanolCAL-BEthyl Acetate4850>99 (R)98 (S)

Chiral Phosphoric Acid-Catalyzed Desymmetrization

This innovative approach provides direct access to enantioenriched this compound derivatives from prochiral 2-(2-aminophenoxymethyl)-2-methyloxetane precursors.

Protocol 3: Enantioselective Desymmetrization of a Prochiral Oxetane

This protocol is based on the work of Veselý and coworkers and describes the synthesis of chiral this compound derivatives via an intramolecular ring-opening of a prochiral oxetane catalyzed by a chiral phosphoric acid (CPA).[1]

Reaction Pathway:

start Prochiral Oxetane product Enantioenriched this compound Derivative start->product Intramolecular Ring-Opening catalyst Chiral Phosphoric Acid (CPA) catalyst->product Catalysis

Caption: CPA-catalyzed enantioselective desymmetrization.

Methodology:

  • Synthesis of the Prochiral Oxetane Precursor:

    • Synthesize the 2-(2-aminophenoxymethyl)-2-methyloxetane precursor according to literature procedures.

  • Chiral Phosphoric Acid-Catalyzed Desymmetrization:

    • In an oven-dried vial, dissolve the prochiral oxetane (1.0 eq.) in a suitable solvent (e.g., toluene, 0.1 M).

    • Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).

    • Stir the reaction mixture at room temperature for 24-72 hours, monitoring the reaction by TLC or ¹H NMR.

    • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data for CPA-Catalyzed Desymmetrization:

EntryOxetane Substituent (Aromatic Ring)Catalyst (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
1H(R)-TRIP (5)Toluene489596
24-Fluoro(R)-TRIP (5)Toluene489297
34-Chloro(R)-TRIP (5)Toluene728895
44-Methoxy(R)-TRIP (5)CH₂Cl₂609094

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and equipment. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Note and Protocol for the Reduction of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of 3,4-dihydro-2H-1,4-benzoxazine-2-carbaldehyde to its corresponding primary alcohol, (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The primary method detailed utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yield and purity of the desired product. Alternative methods, including reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation, are also discussed.

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif found in a wide array of compounds with significant pharmacological properties. The functionalization of this core structure is of great interest in medicinal chemistry and drug discovery. The reduction of the aldehyde at the 2-position to a primary alcohol provides a versatile handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups.

The selection of the appropriate reducing agent and reaction conditions is critical to achieve a clean and efficient conversion. Sodium borohydride is often the reagent of choice for the reduction of aldehydes and ketones due to its operational simplicity, safety, and high chemoselectivity, as it typically does not reduce esters, amides, or carboxylic acids under standard conditions.[1][2] More potent reducing agents like lithium aluminum hydride can also be employed but require more stringent anhydrous conditions.[3][4] Catalytic hydrogenation offers another alternative, particularly for large-scale synthesis, and involves the use of hydrogen gas and a metal catalyst.[5][6]

Experimental Protocols

Method 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol describes the reduction of 3,4-dihydro-2H-1,4-benzoxazine-2-carbaldehyde using sodium borohydride in a protic solvent.

Materials:

  • 3,4-dihydro-2H-1,4-benzoxazine-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dihydro-2H-1,4-benzoxazine-2-carbaldehyde (1 equivalent) in methanol or ethanol (approximately 10-20 mL per gram of aldehyde) at room temperature with magnetic stirring.

  • Cooling: Cool the solution to 0 °C using an ice bath.[7]

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.[1] The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting aldehyde is no longer visible. The reaction is typically complete within 1-3 hours.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water or a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride.

  • Solvent Removal: Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if impurities are present.

Method 2: Alternative Reduction Protocols

A. Reduction with Lithium Aluminum Hydride (LiAlH₄):

  • Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be flame-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF or diethyl ether).[3][4]

  • Procedure Outline: A suspension of LiAlH₄ (1.0-1.5 equivalents) in anhydrous THF is cooled to 0 °C. A solution of the aldehyde in anhydrous THF is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then water again. The resulting precipitate is filtered off, and the organic filtrate is dried and concentrated.

B. Catalytic Hydrogenation:

  • Procedure Outline: The aldehyde is dissolved in a suitable solvent such as methanol, ethanol, or ethyl acetate. A catalytic amount of a hydrogenation catalyst (e.g., 5-10% Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂)) is added.[8] The mixture is then subjected to a hydrogen atmosphere (typically from a balloon or in a pressure vessel) and stirred until the reaction is complete.[5] The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the product.

Data Presentation

ParameterMethod 1: NaBH₄ ReductionMethod 2A: LiAlH₄ ReductionMethod 2B: Catalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Hydrogen (H₂) with Pd/C or PtO₂ catalyst
Solvent Methanol, EthanolAnhydrous THF, Diethyl etherMethanol, Ethanol, Ethyl acetate
Temperature 0 °C to Room Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time 1-3 hours1-4 hours2-24 hours
Work-up Aqueous quench, extractionCareful sequential quench with H₂O and NaOH, filtrationFiltration of catalyst
Typical Yield >90%>90%Variable, often high
Safety Considerations Relatively safe, handle with care.Highly reactive, requires anhydrous and inert conditions.Flammable hydrogen gas, catalyst can be pyrophoric.
Chemoselectivity High (aldehydes/ketones > esters, amides)Low (reduces most carbonyls and other functional groups)Can reduce other functional groups (e.g., alkenes, nitro groups)

Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3,4-dihydro-2H-1,4-benzoxazine-2-carbaldehyde in Methanol/Ethanol cool Cool to 0 °C in an ice bath start->cool add_nabh4 Slowly add NaBH₄ cool->add_nabh4 stir Stir at 0 °C, then warm to RT add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with H₂O or aq. NH₄Cl monitor->quench remove_solvent Remove solvent (Rotovap) quench->remove_solvent extract Extract with Ethyl Acetate remove_solvent->extract wash Wash with Brine extract->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography (if needed) concentrate->purify product (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol purify->product

Caption: Workflow for the reduction of 3,4-dihydro-2H-1,4-benzoxazine-2-carbaldehyde using NaBH₄.

References

Application Notes & Protocols: (R)- and (S)-3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently found in biologically active molecules and functional materials.[1][2] Its derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anticancer, neuroprotective, and antioxidant activities.[2][3][4][5] In modern drug discovery, stereochemistry plays a pivotal role, as different enantiomers of a chiral drug can exhibit significantly different efficacy and toxicity profiles. Consequently, the use of enantiomerically pure chiral building blocks is a cornerstone of asymmetric synthesis, providing an efficient route to complex, single-enantiomer target molecules.[6][]

This document provides detailed application notes and experimental protocols for the use of (R)- and (S)-3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol as versatile chiral building blocks in the synthesis of high-value compounds. These building blocks offer a pre-installed stereocenter and multiple functionalization points (a primary alcohol and a secondary amine), making them ideal starting materials for generating diverse molecular libraries for drug development.

Synthesis of the Chiral Building Block

An efficient method for accessing chiral 3,4-dihydro-2H-1,4-benzoxazines is through the enantioselective desymmetrization of prochiral oxetanes catalyzed by a chiral phosphoric acid (CPA).[8][9] This transition-metal- and oxidant-free approach provides the chiral benzoxazine core in high yield and with excellent enantioselectivity.[8]

G Prochiral Prochiral Oxetane + o-Aminophenol Reaction Enantioselective Desymmetrization (Ring-Opening) Prochiral->Reaction Substrates Catalyst Chiral Phosphoric Acid (CPA) Catalyst (5 mol%) Catalyst->Reaction Catalysis Solvent Toluene Room Temp Solvent->Reaction Purification Column Chromatography Reaction->Purification Crude Product Product Chiral 3,4-dihydro-2H-1,4-benzoxazine (High Yield, High ee) Purification->Product Purified Product

Caption: Workflow for enantioselective synthesis of chiral benzoxazines.

Key Experimental Protocol: Enantioselective Desymmetrization

This protocol is adapted from a versatile method for synthesizing chiral 2H-1,4-benzoxazines.[8]

Materials:

  • Appropriate 3-substituted oxetane (e.g., oxetan-3-ylmethanol derivative)

  • Substituted 2-aminophenol

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-CPA7)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried 4 mL vial, add the oxetane (0.05 mmol, 1.0 eq) and anhydrous toluene (0.5 mL to achieve 0.1 M concentration).[8]

  • Add the chiral phosphoric acid organocatalyst (5 mol %, 0.0025 mmol).[8]

  • Add the corresponding 2-aminophenol (1.1 eq).

  • Stir the reaction mixture at room temperature.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.

Representative Data

The CPA-catalyzed desymmetrization of various oxetanes demonstrates broad substrate scope and high efficiency.[8]

EntryOxetane SubstrateAmine SubstrateCatalystYield (%)ee (%)
13-(Hydroxymethyl)oxetane2-Aminophenol(R)-CPA79598
23-(Phenoxymethyl)oxetane2-Aminophenol(R)-CPA79999
33-(Hydroxymethyl)oxetane2-Amino-4-chlorophenol(R)-CPA79297
43-(Hydroxymethyl)oxetane2-Amino-4-methylphenol(R)-CPA79698
Data adapted from literature values for analogous reactions to illustrate typical performance.[8]

Application Notes: Synthetic Utility

(R)- and (S)-3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol are valuable intermediates for accessing more complex chiral molecules. The primary alcohol can be transformed into various functional groups, while the secondary amine on the benzoxazine ring can be readily alkylated, acylated, or used in coupling reactions.

G BuildingBlock (R/S)-3,4-dihydro-2H-1,4- benzoxazin-2-ylmethanol N_Func N-Functionalization (Alkylation, Arylation, Acylation) BuildingBlock->N_Func Ring N-H O_Func O-Functionalization (Etherification, Esterification, Oxidation) BuildingBlock->O_Func Side-chain O-H Derivatives Bioactive Derivatives (Neuroprotective, Antimicrobial Agents) N_Func->Derivatives Ligands Chiral Ligands for Asymmetric Catalysis N_Func->Ligands O_Func->Derivatives O_Func->Ligands

Caption: Synthetic transformations using the chiral building block.

Application in Bioactive Molecule Synthesis

The 1,4-benzoxazine core is a key feature in many therapeutic agents.[4][10] The chiral building block can serve as a starting point for novel neuroprotective and antimicrobial agents.[3][5] For instance, N-benzylation of related structures has been shown to be crucial for potent neuroprotective activity.[5]

Formal Synthesis of Bioactive Compounds

The enantioselective synthesis of the chiral benzoxazine core has been successfully applied to the formal synthesis of important pharmaceutical targets, including a prostaglandin D2 receptor antagonist and an M1 positive allosteric modulator.[8] This highlights the industrial relevance of this chiral scaffold in constructing complex and medicinally relevant molecules.[8]

Key Experimental Protocols: Derivatization

Protocol 1: N-Alkylation of the Benzoxazine Ring

This protocol describes a general method for the N-alkylation of the secondary amine on the benzoxazine ring.

Materials:

  • Chiral this compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Base (e.g., K₂CO₃ or NaH) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF or Acetone)

Procedure:

  • Dissolve the chiral benzoxazine starting material in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base portion-wise at room temperature (or 0 °C if using NaH).

  • Stir the mixture for 15-30 minutes.

  • Add the alkyl halide dropwise to the stirring mixture.

  • Allow the reaction to stir at room temperature or heat gently (e.g., to 60-80 °C) until TLC analysis indicates the consumption of the starting material.[1][11]

  • Cool the reaction mixture and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

This protocol details the conversion of the primary alcohol to an ether, a common step in modifying pharmacophores.

Materials:

  • Chiral this compound (1.0 eq)

  • Strong base (e.g., NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., methyl iodide) (1.2 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of the chiral benzoxazine starting material in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

G Start Chiral Building Block (R/S)-...-2-ylmethanol App1 Synthesis of Bioactive Molecules Start->App1 App2 Synthesis of Chiral Ligands Start->App2 App3 Formal Synthesis of Pharmaceuticals Start->App3 Outcome1 Neuroprotective Agents App1->Outcome1 Outcome2 Antimicrobial Agents App1->Outcome2 Outcome3 Asymmetric Catalysts App2->Outcome3 Outcome4 Prostaglandin D2 Receptor Antagonists App3->Outcome4

Caption: Applications of the chiral benzoxazine building block.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive reagents (especially NaH).- Insufficient reaction time or temperature.- Use a fresh bottle of base.- Allow the reaction to proceed for a longer duration or increase the temperature, monitoring by TLC.[12]
Low Yield - Steric hindrance from bulky substrates.- Side reactions or product degradation.- Use a less hindered alkylating agent if possible.- For sensitive substrates, maintain lower temperatures during the reaction and workup.
Multiple Spots on TLC - Incomplete reaction.- Formation of side products (e.g., O-alkylation during N-alkylation).- Decomposition.- See "Incomplete Reaction".- Protect the alcohol group (e.g., as a silyl ether) before performing N-alkylation.- Purify carefully using column chromatography.[12]

References

Application Notes and Protocols for the Derivatization of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, a promising scaffold in medicinal chemistry. The protocols outlined below detail the synthesis of ester, ether, and carbamate derivatives, followed by methodologies for their biological screening against cancer cell lines and microbial pathogens.

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged structure found in numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug discovery and development.[1][2] This document aims to provide researchers with the necessary information to synthesize and evaluate novel derivatives of this compound for potential therapeutic applications.

I. Synthetic Derivatization Protocols

The hydroxyl group of this compound serves as a versatile handle for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR). The following are generalized protocols for the synthesis of ester, ether, and carbamate derivatives.

Esterification via Acyl Chlorides

This protocol describes the synthesis of ester derivatives by reacting the parent alcohol with an acyl chloride in the presence of a base.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base, such as triethylamine (TEA, 1.2 eq) or pyridine, to the solution and stir for 10-15 minutes at room temperature.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired ester derivative.

Etherification via Williamson Ether Synthesis

This protocol outlines the synthesis of ether derivatives through the reaction of the alcohol with an alkyl halide in the presence of a strong base.

Protocol:

  • Alkoxide Formation: To a solution of this compound (1.0 eq) in a dry polar aprotic solvent like dimethylformamide (DMF) or THF, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.1 eq) to the reaction mixture and continue stirring at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Carbamoylation via Isocyanates

This protocol details the synthesis of carbamate derivatives through the reaction of the alcohol with an isocyanate.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a dry aprotic solvent such as THF or DCM.

  • Isocyanate Addition: Add the desired isocyanate (1.05 eq) to the solution. The reaction can be catalyzed by the addition of a catalytic amount of a base like triethylamine.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to afford the pure carbamate derivative.

II. Biological Screening Protocols

The synthesized derivatives can be screened for various biological activities. Below are protocols for assessing their anticancer and antimicrobial properties.

In Vitro Anticancer Activity Screening

This protocol describes the evaluation of the cytotoxic effects of the synthesized derivatives on cancer cell lines using the MTT assay.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) values for each compound.

Antimicrobial Activity Screening

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains using the broth microdilution method.

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Data Presentation

The quantitative data obtained from the biological screening should be summarized in tables for easy comparison and analysis of structure-activity relationships.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDR GroupCancer Cell LineIC50 (µM)[3][4]
Parent -HMCF-7> 100
Ester-1 -C(O)CH3MCF-715.2
Ester-2 -C(O)PhHCT-1168.9
Ether-1 -CH2CH3MCF-725.6
Ether-2 -CH2PhHCT-11612.3
Carbamate-1 -C(O)NHPhMCF-75.8
Carbamate-2 -C(O)NH(4-Cl-Ph)HCT-1163.1

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent -H> 128> 128> 128
Ester-1 -C(O)CH364128128
Ester-2 -C(O)Ph326464
Ether-1 -CH2CH3128> 128> 128
Ether-2 -CH2Ph64128128
Carbamate-1 -C(O)NHPh163232
Carbamate-2 -C(O)NH(4-Cl-Ph)81616

IV. Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of derivatives to their biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 3,4-dihydro-2H-1,4- benzoxazin-2-ylmethanol ester Esterification start->ester ether Etherification start->ether carbamate Carbamoylation start->carbamate derivatives Library of Derivatives ester->derivatives ether->derivatives carbamate->derivatives anticancer Anticancer Screening (MTT Assay) derivatives->anticancer antimicrobial Antimicrobial Screening (MIC Determination) derivatives->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar SAR Analysis ic50->sar mic->sar

Caption: Experimental workflow for the synthesis and biological screening of this compound derivatives.

Signaling Pathway

Certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have been shown to induce apoptosis in cancer cells, potentially through the modulation of the PI3K/Akt signaling pathway.[5][6] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to programmed cell death.[6][7]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Benzoxazine Benzoxazine Derivative Benzoxazine->pAkt Inhibits

Caption: Proposed mechanism of apoptosis induction by 3,4-dihydro-2H-1,4-benzoxazine derivatives via inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for N-alkylation of (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The nitrogen atom of the benzoxazine ring system is a common site for chemical modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. N-alkylation introduces a variety of substituents, influencing the molecule's polarity, basicity, and steric profile, which can in turn modulate its biological activity. This document provides detailed experimental protocols for the N-alkylation of (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol, focusing on two common and effective methods: direct alkylation with alkyl halides and reductive amination.

Chemical Reaction Pathway

N_Alkylation_Pathways cluster_0 Method 1: Direct Alkylation cluster_1 Method 2: Reductive Amination start (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol DA_reagents Alkyl Halide (R-X) Base (e.g., K2CO3, NaH) start->DA_reagents Reacts with RA_reagents Aldehyde/Ketone (R'COR'') Reducing Agent (e.g., NaBH(OAc)3) start->RA_reagents Reacts with product N-Alkyl-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol DA_reagents->product Forms DA_solvent Solvent (e.g., DMF, Acetone) RA_reagents->product Forms RA_solvent Solvent (e.g., DCE, THF)

Caption: Overview of N-alkylation methods.

Method 1: Direct N-Alkylation with Alkyl Halides

This classical method involves the reaction of the secondary amine of the benzoxazine ring with an alkyl halide in the presence of a base. The base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the N-alkylated product.

Experimental Protocol

Materials:

  • (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetone, acetonitrile)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon) if using a moisture-sensitive base like NaH

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol (1.0 eq) in the chosen solvent (e.g., DMF), add the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation
EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃DMF706~85
2Methyl IodideNaHTHF2512Inefficient
3Ethyl BromideK₂CO₃Acetone56 (reflux)8~80

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Method 2: Reductive Amination

Reductive amination is a versatile and often milder alternative to direct alkylation. It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Protocol

Materials:

  • (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol (1.0 eq) and the aldehyde or ketone (1.1-1.2 eq) in the chosen solvent (e.g., DCE).

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system.

Data Presentation
EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE4~90
2AcetoneNaBH(OAc)₃THF6~88
3CyclohexanoneNaBH(OAc)₃DCM5~85

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Reactants in Solvent add_reagents Add Base/Reducing Agent start->add_reagents react Stir at Appropriate Temperature add_reagents->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate chromatography Silica Gel Chromatography concentrate->chromatography

Caption: General experimental workflow.

Concluding Remarks

The choice between direct alkylation and reductive amination will depend on the specific alkyl group to be introduced, the availability of starting materials, and the presence of other functional groups in the molecule. Direct alkylation is straightforward for simple alkyl halides, but can sometimes lead to over-alkylation or require harsher conditions. Reductive amination is a milder and often more versatile method, particularly for introducing more complex substituents. The protocols provided herein serve as a comprehensive guide for researchers to perform N-alkylation on the (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol scaffold, enabling the synthesis of novel derivatives for further investigation in drug discovery and development programs. It is always recommended to perform small-scale test reactions to optimize conditions for a specific substrate.

Application of 3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Derivatives of this core structure have garnered significant interest in the field of central nervous system (CNS) drug discovery due to their potential neuroprotective, anticonvulsant, and psychoactive properties. While specific research on (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is limited in publicly available literature, the broader class of 2-substituted and other derivatives of 3,4-dihydro-2H-1,4-benzoxazine has shown promise in various CNS-related applications.[2][3]

This document provides a comprehensive overview of the potential applications of (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol in CNS drug discovery, drawing upon data from structurally related analogs. It outlines synthetic strategies, key biological targets, and detailed protocols for evaluating the efficacy of this and related compounds.

Synthesis and Characterization

A plausible synthetic route to (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol can be adapted from established methods for the synthesis of related benzoxazine derivatives. A common approach involves the reduction of a corresponding ester or aldehyde precursor.

Hypothetical Synthetic Protocol: Reduction of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Carefully add lithium aluminum hydride (LiAlH₄) (2-3 equivalents) to the THF and cool the suspension to 0°C using an ice bath.

  • Addition of Ester: Dissolve ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Purification: Filter the resulting aluminum salts and wash them with THF. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential CNS Applications and Biological Targets

Derivatives of the 1,4-benzoxazine scaffold have been investigated for a range of CNS disorders, with activities attributed to their interactions with various biological targets.

Neuroprotection

Several 1,4-benzoxazine derivatives have demonstrated significant neuroprotective effects in both in vitro and in vivo models of neurodegeneration.[1][2][3] These compounds have been shown to protect neurons from oxidative stress-induced cell death and excitotoxicity.

One notable study identified a 3,3-diphenyl-substituted-1,4-benzoxazine derivative as a potent neuroprotective agent in an animal model of excitotoxic lesions.[3] The neuroprotective mechanism of some 1,4-benzoxazines has been linked to the inhibition of key kinases involved in neuronal apoptosis, such as glycogen synthase kinase 3 (GSK3), p38 mitogen-activated protein kinase (p38 MAPK), and cyclin-dependent kinases (CDKs).[2]

Serotonin Receptor Modulation

Certain derivatives of 1,4-benzoxazin-3(4H)-one have been shown to possess high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes.[4] These receptors are crucial targets for the development of anxiolytic and antidepressant medications. Compounds acting as antagonists or partial agonists at these receptors could have therapeutic potential in treating mood and anxiety disorders.[4]

Quantitative Data for Related 1,4-Benzoxazine Derivatives

The following table summarizes the biological activity of selected 1,4-benzoxazine derivatives with reported CNS activity. It is important to note that this data is for structurally related compounds and not for (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol itself.

Compound ClassTarget(s)Key FindingsReference
1,4-Benzoxazin-3(4H)-one arylpiperazine derivatives5-HT1A ReceptorHigh affinity (Ki = 1.25-54 nM)[4]
5-HT2A ReceptorHigh to moderate affinity (Ki = 27-495 nM)[4]
2-Arylidine-1,4-benzoxazine derivatives (e.g., HSB-13)GSK3, p38 MAPK, CDKsNeuroprotective in tissue culture and in vivo models[2]
2-Alkylamino-1,4-benzoxazine derivativesNot specifiedPotent neuroprotective activity in vitro and in vivo[3]
8-Amino-1,4-benzoxazine derivativesNot specifiedNeuroprotective antioxidants[1]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol is designed to assess the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or HT22) in appropriate media and conditions.

  • Plating: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol) for 1-2 hours.

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or glutamate for a predetermined duration.

  • Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC₅₀ value of the test compound.

Protocol 2: Serotonin Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

G Potential Neuroprotective Signaling Pathways of 1,4-Benzoxazine Derivatives cluster_0 Neurotoxic Insult cluster_1 1,4-Benzoxazine Derivative cluster_2 Inhibited Kinases cluster_3 Cellular Outcome Oxidative Stress Oxidative Stress GSK3 GSK3 Oxidative Stress->GSK3 activates CDKs CDKs Oxidative Stress->CDKs activates Excitotoxicity Excitotoxicity p38_MAPK p38 MAPK Excitotoxicity->p38_MAPK activates Compound (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol (Hypothesized) Compound->GSK3 inhibits Compound->p38_MAPK inhibits Compound->CDKs inhibits Neuronal Survival Neuronal Survival GSK3->Neuronal Survival promotes apoptosis p38_MAPK->Neuronal Survival promotes apoptosis CDKs->Neuronal Survival promotes apoptosis G Experimental Workflow for CNS Drug Discovery cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol Purification Purification & Structural Analysis (NMR, MS, HPLC) Synthesis->Purification Receptor_Binding Receptor Binding Assays (e.g., 5-HT1A, 5-HT2A) Purification->Receptor_Binding Neuroprotection_Assay Neuroprotection Assays (vs. Oxidative Stress, Excitotoxicity) Purification->Neuroprotection_Assay Toxicity_Assay Cytotoxicity Assays Purification->Toxicity_Assay PK_Studies Pharmacokinetic Studies (ADME) Receptor_Binding->PK_Studies Neuroprotection_Assay->PK_Studies Efficacy_Models Animal Models of CNS Disorders (e.g., Neurodegeneration, Anxiety) PK_Studies->Efficacy_Models Toxicity_Studies In Vivo Toxicity Studies Efficacy_Models->Toxicity_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies Toxicity_Studies->SAR_Studies SAR_Studies->Synthesis Iterative Design G Logical Relationship in SAR Studies Core_Scaffold 3,4-dihydro-2H-1,4-benzoxazine Scaffold R1 Substitution at C2 (e.g., -CH2OH) Core_Scaffold->R1 R2 Substitution on Benzene Ring Core_Scaffold->R2 R3 Substitution at N4 Core_Scaffold->R3 Biological_Activity CNS Activity (Neuroprotection, Receptor Affinity) R1->Biological_Activity influences R2->Biological_Activity influences R3->Biological_Activity influences

References

Developing Antimicrobial Agents from 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies, antimicrobial activities, and key experimental protocols for the development of novel antimicrobial agents based on the 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol scaffold. This privileged heterocyclic motif serves as a versatile starting point for the generation of diverse derivatives with potential broad-spectrum antibacterial and antifungal activities.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The 3,4-dihydro-2H-1,4-benzoxazine core is a well-established pharmacophore found in a variety of biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including antimicrobial properties. This document outlines the foundational knowledge and practical guidance for researchers entering this promising area of drug discovery.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound core can be achieved through a multi-step process, often starting from readily available 2-aminophenol. A general synthetic approach is outlined below.

General Synthetic Scheme:

A plausible synthetic route involves the initial N-alkylation of a protected 2-aminophenol with a suitable three-carbon synthon containing a masked or protected hydroxyl group, followed by cyclization and deprotection.

Alternatively, a two-step synthesis starting from benzoxazoles has been reported for the general synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives.[1] Another approach involves the reduction of the corresponding 6-formyl or 6-ester derivative of the 3,4-dihydro-2H-1,4-benzoxazine core.[2] For instance, 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol can be synthesized by the reduction of 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde with sodium borohydride.[3]

Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol (A Representative Example)

This protocol describes the reduction of 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde to the corresponding methanol, illustrating a key transformation applicable to this class of compounds.

Materials:

  • 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure: [2][3]

  • Dissolution: In a round-bottom flask, dissolve 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde (1.0 equivalent) in methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol.

Antimicrobial Activity

Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have shown promising activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Data Presentation: Antimicrobial Activity of Benzoxazine Derivatives
Compound IDOrganismMIC (µg/mL)Reference
Polihexanide S. aureus1-2[4]
Polihexanide E. coli1-2[4]
Triclosan S. aureus (reference)0.5[4]
Triclosan E. coli (reference)0.5[4]
Triclosan S. aureus (clinical isolate)up to 64[4]
Triclosan E. coli (clinical isolate)up to 64[4]
Compound 6d S. aureus9.40 µM[5]
Compound 6e S. aureus9.00 µM[5]
Compound 6d S. pneumoniae4.70 µM[5]
Compound 6e S. pneumoniae4.50 µM[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the standardized broth microdilution method for determining the MIC of a test compound against a specific microorganism.

Materials:

  • Test compound (e.g., a this compound derivative)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Sterile pipette tips and multichannel pipette

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Solvent for test compound (e.g., DMSO)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the microorganism and suspend them in sterile broth.

    • Incubate the culture at the appropriate temperature (e.g., 37°C for most bacteria) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation:

    • Add the diluted inoculum to each well containing the serially diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the appropriate temperature and duration (e.g., 18-24 hours at 37°C for bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth inhibition.

Mechanism of Action

The antimicrobial mechanism of action for 3,4-dihydro-2H-1,4-benzoxazine derivatives is an active area of investigation. One of the proposed primary targets is bacterial DNA gyrase , a type II topoisomerase essential for DNA replication, repair, and transcription.[6] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Proposed Mechanism of Action: DNA Gyrase Inhibition

G

Molecular docking studies suggest that these compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the conformational changes required for its enzymatic activity.[7][8] This interaction is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

Cytotoxicity Assessment

Evaluating the cytotoxicity of novel antimicrobial candidates against mammalian cell lines is a critical step in the drug development process to assess their potential for host toxicity. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of a compound on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Antimicrobial Drug Development

The development of new antimicrobial agents from the this compound scaffold follows a logical progression from initial synthesis to preclinical evaluation.

G A Synthesis of Core Scaffold & Derivative Library B Primary Antimicrobial Screening (e.g., Disc Diffusion) A->B C MIC Determination (Broth Microdilution) B->C D Cytotoxicity Assays (e.g., MTT) C->D F Lead Optimization C->F E Mechanism of Action Studies (e.g., DNA Gyrase Assay) D->E D->F E->F G In Vivo Efficacy & Toxicity Studies F->G

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for broad-spectrum activity make this class of compounds an attractive area for further investigation. The protocols and information provided in these application notes are intended to serve as a valuable resource for researchers dedicated to addressing the global challenge of antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on achieving high yield and enantioselectivity.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction shows very low conversion to the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yield can stem from several factors, primarily related to reagent activity, reaction conditions, and the purity of starting materials.

    • Inactive Reducing Agent: If you are performing a reduction of a corresponding aldehyde or carboxylic acid, the reducing agent may be inactive. For instance, Sodium Borohydride (NaBH₄) can decompose if not stored in a dry environment. It is recommended to use a freshly opened bottle or a properly stored container. To confirm its activity, you can test the reagent on a simple aldehyde like benzaldehyde.[1]

    • Suboptimal Reaction Temperature: While the initial addition of reagents may be performed at low temperatures to control exotherms, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

    • Improper Solvent Choice: The solvent plays a critical role in the reaction's success. For reductions, NaBH₄ is typically used in protic solvents such as methanol or ethanol, while stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) necessitate anhydrous a-protic solvents like diethyl ether or tetrahydrofuran (THF).[1] For catalytic enantioselective methods, such as those using chiral phosphoric acids, non-coordinating solvents like toluene or dichloromethane are often preferred.

    • Impure Starting Materials: The purity of your starting materials is paramount. Ensure that the precursor to this compound is of high purity before commencing the reaction. Purification of the starting material may be necessary.[1]

Issue 2: Low Enantioselectivity (Poor Enantiomeric Excess - ee)

  • Question: I have successfully synthesized the product, but the enantiomeric excess (ee) is significantly lower than expected. How can I improve the enantioselectivity?

  • Answer: Achieving high enantioselectivity is often the most challenging aspect of this synthesis. Several factors can adversely affect the stereochemical outcome.

    • Catalyst Purity and Activity: The chiral catalyst, for instance, a chiral phosphoric acid, is the cornerstone of achieving high enantioselectivity. Ensure the catalyst is of high enantiomeric and chemical purity. Commercial batches may sometimes vary, and purification of the catalyst might be necessary. For in-situ prepared catalysts, ensure the pre-formation is complete.

    • Suboptimal Reaction Temperature: Temperature can have a profound impact on enantioselectivity. Often, lower temperatures lead to higher enantiomeric excess. It is advisable to screen a range of temperatures (e.g., from room temperature down to -78 °C) to find the optimal condition for your specific substrate and catalyst system.

    • Inappropriate Solvent: The solvent can influence the transition state of the stereodetermining step. A screen of anhydrous, non-coordinating solvents is recommended. Solvents like toluene, dichloromethane, or THF are good starting points.

    • Presence of Moisture or Air: Many asymmetric catalytic reactions are sensitive to moisture and air. It is imperative to use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Solvents should be thoroughly dried before use.

Issue 3: Presence of Multiple Spots on TLC, Indicating Impurities

  • Question: My TLC plate shows multiple spots after the reaction, indicating the presence of impurities alongside my product. What are these impurities and how can I purify my product?

  • Answer: The presence of multiple spots on TLC is a common issue and can be attributed to unreacted starting materials, side products, or degradation of the product.

    • Unreacted Starting Material: If a spot corresponding to your starting material is visible, the reaction is incomplete. Refer to the solutions for "Low or No Yield" to drive the reaction to completion.

    • Formation of Side Products: Depending on the synthetic route, various side reactions can occur. For example, in reductions, over-reduction of other functional groups might be a concern with highly reactive reducing agents.

    • Purification Strategy:

      • Column Chromatography: This is the most common and effective method for purifying the product from starting materials and byproducts. A solvent system of ethyl acetate and hexane is a good starting point for elution on a silica gel column.[1]

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique to obtain a product of high purity.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is a common and effective method for the enantioselective synthesis of this compound?

    • A1: A highly effective and modern approach is the use of chiral phosphoric acid (CPA) catalysis.[2] Specifically, the enantioselective desymmetrization of prochiral oxetanes has been shown to produce chiral 3,4-dihydro-2H-1,4-benzoxazines in high yield and with excellent enantioselectivity (up to 99% ee).[2]

  • Q2: How can I monitor the progress of my reaction?

    • A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the starting material from the product.

  • Q3: What workup procedure is recommended for reactions involving LiAlH₄?

    • A3: An acidic workup for a LiAlH₄ reaction should be performed with extreme caution due to the violent reaction of residual hydride with acid.[1] A safer and more common workup procedure involves the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure results in the formation of a granular precipitate of aluminum salts that can be easily filtered off.[1]

  • Q4: How do I determine the enantiomeric excess (ee) of my final product?

    • A4: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

Data Presentation

The following table summarizes the impact of different reaction parameters on the yield and enantiomeric excess for a representative enantioselective synthesis of a 3,4-dihydro-2H-1,4-benzoxazine derivative using a chiral phosphoric acid (CPA) catalyst. This data is illustrative of common trends observed in such reactions.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1(R)-CPA1 (5)Toluene25248592
2(R)-CPA1 (5)CH₂Cl₂25248290
3(R)-CPA1 (5)THF25247585
4(R)-CPA1 (5)Toluene0488896
5(R)-CPA1 (5)Toluene-207290>99
6(R)-CPA2 (5)Toluene25248088
7(R)-CPA1 (2)Toluene25487091

Experimental Protocols

Key Experiment: Enantioselective Synthesis of (S)-3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol via Desymmetrization of a Prochiral Oxetane

This protocol is based on the highly efficient method using a chiral phosphoric acid (CPA) catalyst.[2]

Materials:

  • (2-(phenoxymethyl)oxetan-3-yl)methanol (1 equivalent)

  • (R)-CPA catalyst (e.g., (R)-TRIP) (5 mol%)

  • Anhydrous Toluene (0.1 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the (2-(phenoxymethyl)oxetan-3-yl)methanol (0.05 mmol, 1 equivalent).

  • Under an inert atmosphere, add anhydrous toluene (0.5 mL) to achieve a concentration of 0.1 M.

  • Add the (R)-chiral phosphoric acid catalyst (0.0025 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture can be directly subjected to flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the enantiomerically enriched (S)-3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.

Visualizations

Experimental_Workflow start Start reagents Charge oven-dried vial with (2-(phenoxymethyl)oxetan-3-yl)methanol start->reagents solvent Add anhydrous toluene under inert atmosphere reagents->solvent catalyst Add (R)-chiral phosphoric acid catalyst solvent->catalyst reaction Stir at room temperature catalyst->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Direct purification by flash column chromatography monitoring->workup Reaction complete product Obtain enantiomerically enriched (S)-3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol workup->product

Caption: Experimental workflow for the enantioselective synthesis of (S)-3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.

Troubleshooting_Workflow start Low Enantioselectivity (Poor ee) q1 Is the catalyst of high purity? start->q1 a1_yes Check Reaction Temperature q1->a1_yes Yes a1_no Purify or replace catalyst q1->a1_no No q2 Is the reaction temperature optimized? a1_yes->q2 a2_yes Check Solvent and Reagent Purity q2->a2_yes Yes a2_no Screen lower temperatures (e.g., 0 °C to -78 °C) q2->a2_no No q3 Are solvents and reagents strictly anhydrous? a2_yes->q3 a3_yes Consider alternative catalyst or conditions q3->a3_yes Yes a3_no Dry solvents and use fresh reagents q3->a3_no No

Caption: Troubleshooting decision tree for addressing low enantioselectivity.

References

Technical Support Center: Optimizing Purification of 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield After Purification

  • Question: My final yield of purified this compound is significantly lower than expected. What are the common causes and how can I improve it?

  • Answer: Low overall yield can stem from several factors throughout the synthesis and purification process. Incomplete reactions can leave a significant amount of starting material that is removed during purification.[1] Additionally, the formation of side products, such as oligomers, can reduce the amount of the desired product.[2] Purification methods themselves, if not optimized, can also lead to product loss. To improve the yield, ensure the initial reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC).[1] Optimizing purification conditions, such as the choice of solvent systems for chromatography or recrystallization, is also crucial.

Issue 2: Presence of Multiple Spots on TLC After Initial Purification

  • Question: After performing an initial purification step, my TLC still shows multiple spots, indicating the presence of impurities. What could these impurities be and what purification strategy should I employ?

  • Answer: The presence of multiple spots on a TLC plate after initial purification suggests that the chosen method was not sufficient to separate all components of the crude mixture. Common impurities include unreacted starting materials, by-products from the synthesis, and potentially oligomers of the benzoxazine structure.[2] For effective separation, column chromatography using silica gel is a highly recommended technique.[1][3] A gradient elution with a solvent system like ethyl acetate and hexane can be effective in separating compounds with different polarities.[1] If the product is a solid, recrystallization can be a powerful secondary purification step to remove minor impurities.[1]

Issue 3: Oily Product Instead of Solid Crystalline Material

  • Question: I am expecting a solid product, but I'm obtaining an oil after purification. What could be the reason for this, and how can I induce crystallization?

  • Answer: Obtaining an oil instead of a crystalline solid can be due to the presence of residual solvent or impurities that inhibit crystallization. Even small amounts of impurities can disrupt the crystal lattice formation. Ensure that all solvents used during the workup and purification are thoroughly removed under reduced pressure. If the product is still an oil, attempting recrystallization with various solvent systems can help. A common technique is to dissolve the oil in a minimum amount of a hot solvent in which it is soluble, and then slowly add a solvent in which it is insoluble (an anti-solvent) until turbidity is observed. Allowing this mixture to cool slowly can promote crystal growth.

Issue 4: Product Degradation During Purification

  • Question: I suspect my product is degrading during purification, leading to lower yields and the appearance of new impurities. What conditions can cause degradation and how can I avoid it?

  • Answer: Benzoxazine derivatives can be sensitive to harsh conditions. Exposure to strong acids or bases, as well as prolonged heating, can lead to degradation. When using silica gel for chromatography, which is slightly acidic, sensitive compounds may degrade on the column. To mitigate this, consider using neutral or deactivated silica gel. Additionally, minimize the time the compound is on the column and avoid unnecessarily high temperatures during solvent evaporation. If acidic or basic washes are used during the workup, ensure they are performed at low temperatures and are neutralized promptly.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most effective and commonly used purification techniques for this compound and related compounds are column chromatography and recrystallization.[1] Column chromatography is excellent for separating the desired product from significant impurities,[3] while recrystallization is ideal for removing minor impurities and obtaining a highly pure crystalline product.[4]

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: The choice of solvent system for column chromatography depends on the polarity of your compound and the impurities. A good starting point for many benzoxazine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] You can determine the optimal ratio by running TLC plates with varying solvent ratios. The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4, with good separation from impurity spots.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a compound like this compound, which has both polar (hydroxyl, amine) and non-polar (aromatic ring) features, you might explore single solvents like ethanol or isopropanol, or a binary solvent system such as ethyl acetate/hexane or acetone/hexane.[5] Experimentation with small amounts of your product is the best way to identify the optimal solvent or solvent pair.

Q4: How can I confirm the purity of my final product?

A4: The purity of your final product should be assessed using multiple analytical techniques. Thin Layer Chromatography (TLC) is a quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity. For more definitive results, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed. The melting point of a solid product can also be a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Data Presentation

Table 1: Comparison of Common Purification Techniques

Purification TechniquePrinciple of SeparationTypical ApplicationAdvantagesDisadvantages
Column Chromatography Adsorption/PartitioningSeparation of major impurities and compounds with different polarities.[3]High resolution, applicable to a wide range of compounds.Can be time-consuming and requires larger volumes of solvent.
Recrystallization Differential SolubilityRemoval of minor impurities from a solid product.[4]Can yield very pure crystalline material, relatively simple setup.[6]Not suitable for all compounds (e.g., oils), potential for product loss in the mother liquor.
Solvent Extraction Differential Solubility in Immiscible SolventsInitial workup to remove water-soluble or acid/base-soluble impurities.[4]Quick and efficient for initial cleanup.Not a high-resolution technique, may not remove impurities with similar solubility to the product.

Table 2: Suggested Starting Conditions for Purification

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)N/A
Mobile Phase/Solvent Ethyl Acetate/Hexane (start with a 1:4 ratio and gradually increase polarity)[1]Ethanol, Isopropanol, or Ethyl Acetate/Hexane[5]
Typical Purity Achieved >95% (can be lower depending on impurity profile)>98%
Estimated Yield 70-90% (highly dependent on crude purity)80-95% (from already partially purified material)

Note: The values in Table 2 are estimates for guidance and may vary depending on the specific experimental conditions and the purity of the crude material.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the resulting powder to the top of the column.[2]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexane) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the impure solid and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The cooling can be further slowed by insulating the flask. For further crystal growth, the flask can be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Mandatory Visualization

experimental_workflow start Crude Product (this compound) workup Aqueous Workup (e.g., extraction to remove water-soluble impurities) start->workup chromatography Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) workup->chromatography purity_check1 Purity Analysis (TLC, NMR) chromatography->purity_check1 recrystallization Recrystallization (e.g., Ethanol or Ethyl Acetate/Hexane) purity_check1->recrystallization Impure final_product Pure Product (>98% Purity) purity_check1->final_product Pure purity_check2 Final Purity Analysis (NMR, MS, Melting Point) recrystallization->purity_check2 purity_check2->chromatography Impure purity_check2->final_product Pure

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_guide start Low Purity After Initial Purification cause1 Multiple Impurities Visible on TLC? start->cause1 solution1a Optimize Column Chromatography (adjust solvent gradient, try different stationary phase) cause1->solution1a Yes cause2 Product Streaking on TLC Plate? cause1->cause2 No solution1b Perform Recrystallization (test various solvent systems) solution1a->solution1b solution2a Adjust Eluent Polarity cause2->solution2a Yes cause3 Oily Product Instead of Solid? cause2->cause3 No solution2b Add a Modifier (e.g., triethylamine for basic compounds) solution2a->solution2b solution3a Ensure Complete Solvent Removal cause3->solution3a Yes solution3b Attempt Recrystallization from a binary solvent system solution3a->solution3b

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

A1: The most prevalent method is a one-pot reaction involving the condensation of 2-aminophenol with a three-carbon electrophile, such as epichlorohydrin or glycidol. This reaction is typically carried out in the presence of a base and a suitable solvent. The process involves an initial alkylation of the 2-aminophenol followed by an intramolecular cyclization to form the benzoxazine ring.

Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?

A2: Low yields are most often traced back to three critical parameters:

  • Choice of Base and Solvent: The base and solvent system is crucial for controlling the regioselectivity of the initial alkylation step. An inappropriate choice can favor undesired side reactions.

  • Reaction Temperature: Temperature control is vital. High temperatures can lead to the formation of polymeric byproducts and other side reactions, while temperatures that are too low may result in an incomplete reaction.

  • Purity of Starting Materials: 2-aminophenol is susceptible to oxidation, which can introduce colored impurities and inhibit the desired reaction.[1] Ensure the purity of both 2-aminophenol and the electrophile before starting the experiment.

Q3: I observe a complex mixture of products by TLC/LC-MS. What are the most likely side reactions?

A3: The primary side reaction is the undesired N-alkylation of 2-aminophenol instead of the desired O-alkylation. 2-aminophenol has two nucleophilic sites (the amine and the hydroxyl group). The reaction with an electrophile can occur at either site. While O-alkylation leads to the intermediate that cyclizes to the desired benzoxazine, direct N-alkylation leads to a regioisomeric side product that cannot cyclize correctly. Another common issue is the formation of dimers or polymers, especially under harsh basic conditions or at elevated temperatures.

Q4: How can I minimize the formation of the N-alkylated side product?

A4: Suppressing N-alkylation is key to improving the yield. This can be achieved by:

  • Using a weaker base: Strong bases like sodium hydride (NaH) can deprotonate both the amine and hydroxyl groups, leading to a mixture of products. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) tend to favor O-alkylation.

  • Protecting the amine group: An alternative, multi-step approach involves protecting the amine group of 2-aminophenol, performing the O-alkylation, and then deprotecting to allow for cyclization.[2][3]

  • Optimizing the solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used. The choice of solvent can influence the reactivity of the nucleophiles.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction
Possible Cause Diagnostic Check Recommended Solution
Poor Reagent Quality Check the appearance of 2-aminophenol (should not be dark brown/black). Verify the purity of the electrophile (epichlorohydrin/glycidol).Use freshly purchased or purified 2-aminophenol.[1] Consider distillation of the electrophile if its purity is questionable.
Ineffective Base The reaction does not proceed as monitored by TLC, even after extended time.Switch to a different base. If using a weak base like K₂CO₃, consider a stronger one like Cs₂CO₃ or NaH, but be mindful of increased side product formation. See Table 1 for comparison.
Suboptimal Temperature The reaction is sluggish at room temperature, or a tar-like substance forms upon heating.Run the reaction at a controlled, moderate temperature (e.g., 60-80 °C) and monitor closely.[4] For highly exothermic reactions, consider initial cooling.[5][6]
Incorrect Stoichiometry Excess electrophile is observed on TLC, or starting material remains unreacted.Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the electrophile.
Issue 2: Predominant Formation of Side Products (e.g., N-Alkylation)
Possible Cause Diagnostic Check Recommended Solution
Base is too Strong LC-MS analysis shows a major peak corresponding to the mass of the N-alkylated isomer.Use a milder base such as K₂CO₃. This increases the selectivity for O-alkylation, which is the productive first step for cyclization.
Solvent Choice The reaction consistently produces a mixture of regioisomers.Experiment with different solvents. Aprotic polar solvents like DMF or acetonitrile often perform well. In some cases, protic solvents like ethanol can be used.
High Reaction Temperature Increased side product formation is observed when the reaction is heated.Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
Issue 3: Difficulty in Product Purification
Possible Cause Diagnostic Check Recommended Solution
Similar Polarity of Products Product and impurities co-elute during column chromatography.Adjust the solvent system for silica gel chromatography. A gradient elution from hexane to ethyl acetate is a good starting point.[7] If separation is still poor, consider a different stationary phase (e.g., alumina) or derivatization of the product/impurities to alter their polarity.
Product is an Oil The purified product does not solidify, making handling difficult.If the product is an oil, ensure it is pure via NMR. If it is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, ethanol/water) to achieve high purity.[7]

Data Presentation

Table 1: Effect of Base and Solvent on Yield in a Model Synthesis

(Note: The following data is representative and illustrates general trends for the reaction of 2-aminophenol with an electrophile.)

Entry Base (equivalents) Solvent Temperature (°C) Time (h) Product Yield (%) N-Alkylated Side Product (%)
1K₂CO₃ (2.5)DMF80126515
2Cs₂CO₃ (2.0)Acetonitrile8087510
3NaH (1.2)THF6564045
4K₂CO₃ (2.5)Ethanol78 (reflux)245025
5NoneDMF8024<5<5

Experimental Protocols

Protocol: One-Pot Synthesis of this compound

This protocol describes a common method using 2-aminophenol and glycidol.

Reagents:

  • 2-Aminophenol (1.0 eq)

  • Glycidol (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq), finely powdered and dried

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq) and anhydrous DMF.

  • Addition of Base: Add powdered potassium carbonate (2.5 eq) to the solution.

  • Addition of Electrophile: Stir the mixture at room temperature for 15 minutes, then add glycidol (1.2 eq) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-aminophenol starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 40:60) to afford the pure this compound.[4][7]

Visualizations

Logical and Workflow Diagrams

General Synthesis Workflow Start Starting Materials (2-Aminophenol, Glycidol, Base) Reaction One-Pot Reaction (DMF, 80-90°C) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End Final Product Purification->End

Caption: High-level workflow for the synthesis and purification.

Troubleshooting Flowchart for Low Yield start Low Yield Observed check_tlc Analyze Crude by TLC/LC-MS start->check_tlc sm_remains Starting Material Remains? check_tlc->sm_remains  Analysis Result complex_mix Complex Mixture of New Spots? sm_remains->complex_mix  No action_incomplete Action: - Increase reaction time/temp - Check reagent purity sm_remains->action_incomplete  Yes action_side_rxn Action: - Lower temperature - Use milder base (K₂CO₃) - Change solvent complex_mix->action_side_rxn  Yes tar Formation of Insoluble Tar? complex_mix->tar  No action_tar Action: - Use lower temperature - Ensure inert atmosphere tar->action_tar  Yes

Caption: A decision tree for troubleshooting low product yield.

Regioselectivity of 2-Aminophenol Alkylation aminophenol 2-Aminophenol + Glycidol o_alkylation O-Alkylation Intermediate aminophenol->o_alkylation Path A (Desired) Favored by mild base (K₂CO₃) n_alkylation N-Alkylation Side Product aminophenol->n_alkylation Path B (Undesired) Competes with Path A cyclization Intramolecular Cyclization o_alkylation->cyclization product Desired Product: 3,4-dihydro-2H-1,4-benzoxazin- 2-ylmethanol cyclization->product

Caption: Competing pathways in the initial alkylation step.

References

Technical Support Center: Synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the prevalent synthetic route involving the reaction of 2-aminophenol with glycidol (2,3-epoxy-1-propanol).

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Reactants: 2-aminophenol can oxidize over time, and glycidol can polymerize or hydrolyze.1. Purity Check: Ensure the purity of 2-aminophenol by its color (should be white to light tan). Use freshly opened or distilled glycidol.
2. Inappropriate Solvent: The polarity of the solvent can significantly affect the reaction rate and selectivity.2. Solvent Optimization: Protic solvents like ethanol or isopropanol are generally preferred as they can facilitate the epoxide ring-opening.
3. Incorrect Temperature: The reaction may be too slow at room temperature.3. Temperature Adjustment: Heating the reaction mixture is typically necessary. Monitor the reaction progress by TLC to determine the optimal temperature (usually reflux).
Presence of Multiple Spots on TLC (Impure Product) 1. Formation of Side Products: The primary cause of impurities is the formation of various side-products due to the bifunctional nature of the reactants.1. Purification: Utilize column chromatography (silica gel with a gradient of ethyl acetate in hexanes) to separate the desired product from the side products.
2. Incomplete Reaction: Unreacted starting materials will appear as extra spots on the TLC plate.2. Increase Reaction Time/Temperature: Ensure the reaction goes to completion by extending the reaction time or moderately increasing the temperature, while monitoring by TLC.
Product is a Dark, Tarry Substance 1. Oxidation of 2-aminophenol: 2-aminophenol is susceptible to air oxidation, especially at elevated temperatures, leading to polymerization and dark-colored byproducts.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
2. Polymerization of Glycidol: Glycidol can polymerize under acidic or basic conditions, or at high temperatures.2. Controlled Addition: Add glycidol dropwise to the heated solution of 2-aminophenol to maintain a low concentration and minimize polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common method is the condensation reaction between 2-aminophenol and glycidol (2,3-epoxy-1-propanol). This reaction typically involves heating the two reactants in a suitable solvent, such as ethanol or isopropanol.

Q2: What are the major side reactions to be aware of during the synthesis?

A2: The primary side reactions stem from the ambident nucleophilic nature of 2-aminophenol and the reactivity of the epoxide ring of glycidol. The main side products include:

  • N-alkylated, non-cyclized product: 1-((2-hydroxyphenyl)amino)propane-2,3-diol, formed by the attack of the amino group on the epoxide, followed by hydrolysis of the resulting epoxide.

  • O-alkylated, non-cyclized product: 1-(2-aminophenoxy)propane-2,3-diol, resulting from the attack of the phenolic hydroxyl group on the epoxide.

  • Bis-alkylation product: Where both the amino and hydroxyl groups of 2-aminophenol react with glycidol.

  • Dimerization/Polymerization: Polymerization of glycidol or reaction of the initial product with another molecule of glycidol can also occur.

Q3: How can I control the regioselectivity of the initial nucleophilic attack (N-alkylation vs. O-alkylation)?

A3: The nitrogen atom of the amino group in 2-aminophenol is generally more nucleophilic than the oxygen of the hydroxyl group, favoring N-alkylation.[1] However, the reaction conditions can influence the selectivity. Using a protic solvent can help to solvate the hydroxyl group, slightly decreasing its nucleophilicity and further favoring N-alkylation.

Q4: What is the role of a catalyst in this synthesis?

A4: While the reaction can proceed without a catalyst, a mild base or acid can be used to facilitate the epoxide ring-opening. However, this can also increase the rate of side reactions, so careful optimization is required. For instance, a base can deprotonate the phenol, increasing its nucleophilicity and leading to more O-alkylation.

Q5: What purification methods are most effective for isolating the desired product?

A5: Column chromatography on silica gel is the most effective method for separating this compound from the various side products and unreacted starting materials. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on the known reactivity of 2-aminophenol with epoxides and related compounds.[2]

Materials:

  • 2-Aminophenol

  • Glycidol (2,3-epoxy-1-propanol)

  • Ethanol (or Isopropanol)

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-aminophenol (1.0 equivalent) in ethanol (10 mL per gram of 2-aminophenol).

  • Heat the solution to reflux.

  • Add glycidol (1.1 equivalents) dropwise to the refluxing solution over a period of 30 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Data Presentation

Table 1: Summary of Potential Products in the Synthesis

Compound Name Molecular Formula Molecular Weight ( g/mol ) General Structure
This compound (Desired Product) C₉H₁₁NO₂165.19Benzoxazine ring with a methanol substituent
1-((2-hydroxyphenyl)amino)propane-2,3-diol (N-alkylated side product)C₉H₁₃NO₃183.20Open-chain structure
1-(2-aminophenoxy)propane-2,3-diol (O-alkylated side product)C₉H₁₃NO₃183.20Open-chain structure
Bis-alkylated ProductC₁₂H₁₇NO₄239.272-aminophenol with two propanediol chains

Visualizations

Synthesis_Pathway Reactants 2-Aminophenol + Glycidol N_attack N-Alkylation Intermediate (Epoxide) Reactants->N_attack  N-attack (Major) O_attack O-Alkylation Intermediate (Epoxide) Reactants->O_attack  O-attack (Minor) Product This compound (Desired Product) N_attack->Product Intramolecular Cyclization Side_N 1-((2-hydroxyphenyl)amino)propane-2,3-diol (N-alkylated Side Product) N_attack->Side_N Hydrolysis Side_O 1-(2-aminophenoxy)propane-2,3-diol (O-alkylated Side Product) O_attack->Side_O Hydrolysis

Caption: Synthetic pathway and major side reactions.

Troubleshooting_Workflow Start Experiment Start Run_Reaction Run Reaction: 2-Aminophenol + Glycidol + Heat Start->Run_Reaction Check_TLC Analyze reaction by TLC Product_Purity Assess Product Purity Check_TLC->Product_Purity Reaction Complete Check_TLC->Run_Reaction Incomplete Purify Column Chromatography Product_Purity->Purify Multiple Spots End_Pure Pure Product Product_Purity->End_Pure Single Spot End_Impure Impure Product/ Low Yield Product_Purity->End_Impure Tarry Product Run_Reaction->Check_TLC Purify->End_Pure Inert_Atmosphere Use Inert Atmosphere Check_Reactants Check Reactant Purity End_Impure->Inert_Atmosphere End_Impure->Check_Reactants

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol by column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during this purification process.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Q1: My compound is streaking badly on the silica TLC plate. How can I get a clean separation?

A: Streaking on silica gel, which is slightly acidic, is a common issue with polar compounds, particularly those containing amine functionalities.[1] This indicates a strong, and sometimes irreversible, interaction with the stationary phase. To mitigate this:

  • Add a Modifier: For amine-containing compounds like benzoxazines, adding a small amount (0.5-2%) of a basic modifier such as triethylamine or ammonia to the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper, more defined spots.[1]

  • Adjust Solvent Polarity: An excessively polar solvent system can sometimes cause streaking. Experiment with different ratios of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane) to find the optimal mobile phase for your separation.[1]

  • Consider an Alternative Stationary Phase: If streaking persists, using a different adsorbent like neutral or basic alumina may be a suitable alternative to silica gel.[1]

Q2: The compound is not moving off the baseline of the TLC plate, even with 100% ethyl acetate.

A: This indicates that your compound is very polar and has a strong affinity for the silica gel.[2]

  • Increase Mobile Phase Polarity: A more polar solvent system is required. Consider adding methanol to your ethyl acetate. A common starting point is a 5-10% methanol in dichloromethane or ethyl acetate.

  • Ammonia/Methanol System: For very polar compounds, a solvent system containing ammonia can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane as the mobile phase.[2]

  • Reversed-Phase Chromatography: If the compound is still immobile, reversed-phase chromatography, which uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol), may be a more suitable purification method.

Q3: My compound elutes too quickly, close to the solvent front, resulting in poor separation from non-polar impurities.

A: This means the mobile phase is too polar for the compound.

  • Decrease Mobile Phase Polarity: You need to decrease the polarity of your eluent. This is achieved by increasing the proportion of the non-polar solvent (e.g., hexane) and decreasing the proportion of the polar solvent (e.g., ethyl acetate). The ideal Rf value for good separation on a column is typically between 0.2 and 0.4.

Q4: I'm observing multiple spots on the TLC after purification, suggesting the presence of impurities.

A: This could be due to several factors:

  • Incomplete Reaction: A spot corresponding to the starting material (e.g., the corresponding aldehyde or ester) may indicate that the reaction has not gone to completion.

  • Co-eluting Impurities: The chosen solvent system may not be adequate to separate the product from all impurities. It is crucial to screen various solvent systems using TLC to find one that provides the best separation.

  • Product Degradation: The target molecule may be unstable on silica gel. To test for this, spot the purified compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have appeared. If degradation is an issue, consider using a less acidic stationary phase like deactivated silica or alumina, or minimizing the time the compound is on the column.

Q5: The product is taking a very long time to elute from the column and the fractions are very dilute (tailing).

A: Tailing can be caused by strong interactions with the stationary phase or overloading the column.

  • Increase Polarity During Elution: Once the desired compound begins to elute, you can gradually increase the polarity of the mobile phase to speed up the elution of the remaining product and reduce tailing.[2]

  • Check Column Loading: Overloading the column with too much crude product can lead to broad, tailing peaks. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Use a Modifier: As mentioned for streaking, adding a modifier like triethylamine can sometimes reduce tailing for basic compounds.

Data Presentation

While specific experimental data for this compound is not widely published, the following table provides recommended starting conditions for TLC and column chromatography based on the purification of structurally similar polar benzoxazine compounds.[2][3]

ParameterRecommended Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
TLC Mobile Phase Start with varying ratios of Ethyl Acetate (EtOAc) / Hexane (e.g., 30:70, 50:50, 70:30 v/v) to achieve a target Rf of 0.2-0.4.
Column Eluent A gradient elution is often effective. Start with a lower polarity mixture (e.g., 20% EtOAc in Hexane) and gradually increase the proportion of EtOAc.
Alternative Eluents For increased polarity: Dichloromethane (DCM) / Methanol (MeOH) (e.g., 98:2 to 95:5 v/v). For basic compounds, consider adding 0.5-1% Triethylamine (TEA) to the mobile phase.
Visualization UV light (254 nm) and/or staining with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM).
Loading Technique Dry loading is recommended if the crude product has poor solubility in the initial eluent.[1]

Experimental Protocols

This section provides a detailed methodology for the purification of this compound by silica gel column chromatography. This protocol is adapted from procedures for structurally similar compounds and serves as a robust starting point.[2][3]

1. Preparation of the Mobile Phase

  • Prepare a series of mobile phase mixtures with varying polarities (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane).

  • Use TLC to determine the optimal solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

2. Column Packing (Slurry Method)

  • Select an appropriate size glass column based on the amount of crude material to be purified (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.

  • In a beaker, create a slurry of silica gel in the least polar mobile phase mixture you plan to use.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the surface during solvent addition.

  • Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level does not drop below the top of the sand.

3. Sample Loading (Dry Loading Method)

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

4. Elution and Fraction Collection

  • Begin eluting the column with the initial, least polar mobile phase.

  • Collect fractions in an ordered array of test tubes or vials.

  • Monitor the elution process by TLC, spotting fractions to identify which ones contain the desired product.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound in a reasonable number of fractions.

  • Once the desired product has been eluted, a high polarity "flush" with 100% ethyl acetate or a methanol-containing solvent can be used to elute any remaining highly polar compounds from the column.

5. Product Isolation

  • Combine the pure fractions containing this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

  • Assess the purity of the final product by TLC, NMR, and/or LC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Solvent Screening pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Dry Load Crude Product pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Workflow for column chromatography purification.

troubleshooting_logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Observed during Purification streaking Streaking on TLC start->streaking no_movement Compound at Baseline start->no_movement fast_elution Compound in Solvent Front start->fast_elution tailing Broad/Tailing Peaks start->tailing add_base Add Basic Modifier (e.g., TEA) streaking->add_base Amine Present change_stationary Change Stationary Phase (e.g., Alumina) streaking->change_stationary Persistent inc_polarity Increase Solvent Polarity no_movement->inc_polarity dec_polarity Decrease Solvent Polarity fast_elution->dec_polarity tailing->add_base check_loading Check Column Loading tailing->check_loading

References

Technical Support Center: Recrystallization of 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Issue 1: The compound fails to crystallize upon cooling.

  • Possible Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure, resulting in a solution that is not saturated.[1][2][3][4][5]

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Possible Cause 2: The solution is supersaturated. In a supersaturated solution, crystal growth requires a nucleation point to begin.[1][3]

    • Solution 1: Induce crystallization by scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution.[1][2][3] The microscopic scratches on the glass can provide a surface for crystals to form.

    • Solution 2: Add a seed crystal. If available, add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.[1][2][3]

    • Solution 3: Further cooling. If scratching and seeding are ineffective, try cooling the solution in an ice bath or an ice-salt bath to further decrease the solubility of the compound.[1][6]

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound. This can cause the solute to separate as a liquid.[1][4][5]

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.[2][4]

  • Possible Cause 2: The solution is cooling too rapidly. Rapid cooling can sometimes favor the formation of an oil over crystals.[1][4]

    • Solution: Reheat the solution to dissolve the oil and then allow it to cool at a much slower rate. You can insulate the flask to slow down the cooling process.

  • Possible Cause 3: High impurity level. Significant amounts of impurities can interfere with crystal lattice formation.[1][2]

    • Solution: Consider purifying the crude product by another method, such as column chromatography, before attempting recrystallization.[1] If colored impurities are present, a charcoal treatment during the recrystallization process may be beneficial.[2][7]

Issue 3: The yield of recrystallized product is low.

  • Possible Cause 1: Using an excessive amount of solvent. This will result in a significant portion of the product remaining dissolved in the mother liquor.[3][4]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Possible Cause 2: Premature crystallization during hot filtration. If insoluble impurities are present and a hot filtration step is performed, the product may crystallize in the filter funnel.[4][5][6]

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent premature crystallization and perform the filtration quickly.[4][6] The excess solvent can be evaporated after filtration.

  • Possible Cause 3: Incomplete crystallization. The solution may not have been cooled sufficiently to maximize crystal formation.[4]

    • Solution: After cooling to room temperature, place the flask in an ice bath to promote further crystallization.[4]

  • Possible Cause 4: Washing crystals with warm solvent. Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[3][4]

    • Solution: Always use a minimal amount of ice-cold solvent for washing the crystals.[3][4]

Issue 4: The purity of the recrystallized product is not satisfactory.

  • Possible Cause 1: Rapid cooling. Cooling the solution too quickly can trap impurities within the crystal lattice.[4]

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[4]

  • Possible Cause 2: Insoluble impurities were not removed. If the crude product contained insoluble impurities, they should have been removed by hot filtration.[4]

  • Possible Cause 3: Soluble impurities with similar solubility profiles. If the impurities have similar solubility characteristics to this compound in the chosen solvent, a single recrystallization may not be sufficient.

    • Solution: A second recrystallization may be necessary. Alternatively, consider purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For benzoxazine derivatives, solvents like ethanol, methanol, ethyl acetate, or mixtures including water or hexane are often good starting points.[4][8] It is highly recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q2: How do I perform a small-scale solubility test?

A2: Place a small amount of your crude product into several test tubes. To each tube, add a different solvent dropwise at room temperature and observe the solubility. If the compound is insoluble at room temperature, gently heat the test tube to see if it dissolves. The best solvent will dissolve the compound when hot but not when cold.

Q3: My compound has oiled out. Can I still salvage the purification?

A3: Yes. In most cases, you can reheat the mixture until the oil redissolves. Then, you can either add a bit more solvent or try a different solvent system and allow for slower cooling.[2][4] If oiling out persists, purification by column chromatography may be a better option.

Q4: How can I improve the recovery of my product?

A4: To improve recovery, ensure you are using the minimum amount of hot solvent for dissolution.[3][4] Also, make sure to cool the solution thoroughly, first to room temperature and then in an ice bath, to maximize crystallization.[4] When washing the crystals, use only a small amount of ice-cold solvent.[3][4]

Q5: What should I do if my recrystallized product is still colored?

A5: If your product is still colored, it may be due to colored impurities. You can try treating the hot solution with activated charcoal before the hot filtration step.[2][7] The charcoal will adsorb the colored impurities, which can then be removed by filtration.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Boiling Point
WaterLowModerate
EthanolModerateHigh
MethanolModerateHigh
Ethyl AcetateModerateHigh
HexaneLowLow
TolueneLowModerate

Note: This data is estimated based on the general solubility of benzoxazine derivatives and should be confirmed by experimental testing.

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Experimental Workflow A 1. Dissolve Crude Compound in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Hot Filtration B->C Yes D 3. Cool Solution Slowly to Room Temperature B->D No C->D E 4. Cool in Ice Bath D->E F 5. Collect Crystals by Vacuum Filtration E->F G 6. Wash Crystals with Ice-Cold Solvent F->G H 7. Dry Crystals G->H I Pure Product H->I

Caption: A flowchart of the standard experimental workflow for recrystallization.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues Start Problem Encountered Q1 No Crystals Formed? Start->Q1 A1_1 Too much solvent? Q1->A1_1 Yes Q2 Compound Oiled Out? Q1->Q2 No S1_1 Boil off some solvent and cool again A1_1->S1_1 A1_2 Supersaturated? A1_1->A1_2 No S1_2 Scratch flask or add seed crystal A1_2->S1_2 A2 Reheat to dissolve oil Q2->A2 Yes Q3 Low Yield? Q2->Q3 No S2_1 Add more solvent and cool slowly A2->S2_1 S2_2 Change solvent system A2->S2_2 S3_1 Use minimum hot solvent Q3->S3_1 Yes S3_2 Ensure complete cooling S3_1->S3_2 S3_3 Wash with ice-cold solvent S3_2->S3_3

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Stability of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol in various solvents. It is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 3,4-dihydro-2H-1,4-benzoxazine ring system?

A1: The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif found in many biologically active molecules.[1] Generally, this ring system is relatively stable under neutral conditions. However, its stability can be influenced by the nature of substituents and the surrounding chemical environment. The presence of the secondary amine within the ring and the hydroxyl group on the methanol substituent in this compound are key factors in its reactivity and potential degradation pathways.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, the most probable degradation pathways for this compound are oxidation and acid/base-catalyzed hydrolysis.

  • Oxidation: The secondary amine in the benzoxazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts. The benzylic alcohol can also be oxidized to an aldehyde or carboxylic acid.

  • Hydrolysis: Under strong acidic or basic conditions, the ether linkage in the oxazine ring could be susceptible to cleavage, leading to ring-opening.

Forced degradation studies are recommended to definitively identify degradation products and establish the degradation pathways under various stress conditions.[2]

Q3: In which common laboratory solvents is this compound expected to be stable?

A3: this compound is expected to exhibit good stability in common neutral, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) at room temperature for short-term storage. In protic solvents like methanol and ethanol, it is also expected to be relatively stable, although the possibility of slow oxidation or solvolysis exists over extended periods, especially if impurities are present.[3]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability, solutions of this compound should be stored at low temperatures (e.g., 4°C or -20°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[4] The choice of solvent is also critical; for long-term storage, aprotic solvents are generally preferred over protic ones.

Troubleshooting Guide

Issue 1: I am observing a new peak in my HPLC analysis after leaving my sample in methanol at room temperature for a few hours.

  • Possible Cause: This new peak could be an oxidation product. The secondary amine in the benzoxazine ring is susceptible to oxidation, and this process can be accelerated by light and the presence of oxygen in the solvent.

  • Solution:

    • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Solvent Choice: If the problem persists, consider using a degassed aprotic solvent like acetonitrile for your experiments.

    • Temperature Control: Store your solutions at a lower temperature (e.g., 4°C) when not in use.

    • Confirmation: To confirm if the new peak is an oxidation product, you can perform a forced oxidation study using a mild oxidizing agent like hydrogen peroxide and compare the retention time of the resulting degradation product with your unknown peak.[2]

Issue 2: My compound appears to be degrading rapidly in an acidic mobile phase during HPLC analysis.

  • Possible Cause: The 3,4-dihydro-2H-1,4-benzoxazine ring may be susceptible to acid-catalyzed hydrolysis, leading to ring-opening.

  • Solution:

    • pH Adjustment: Increase the pH of your mobile phase to a less acidic or neutral condition if your separation allows.

    • Method Optimization: Reduce the analysis time to minimize the exposure of the compound to the acidic mobile phase.

    • Alternative Chromatography: Consider using a different chromatographic technique, such as supercritical fluid chromatography (SFC), which often uses less aggressive mobile phases.

Issue 3: I am seeing multiple degradation products in my sample after a reaction workup involving a strong base.

  • Possible Cause: Strong basic conditions can promote both oxidation and base-catalyzed hydrolysis of the benzoxazine ring.

  • Solution:

    • Milder Base: If possible, use a milder inorganic or organic base for your reaction or workup.

    • Temperature Control: Perform the workup at a lower temperature to reduce the rate of degradation.

    • Quenching: After the reaction is complete, quickly neutralize the base with a suitable acid to minimize the exposure time of your compound to the harsh basic conditions.

Data Presentation

The following tables summarize hypothetical stability data for this compound under various conditions. This data is intended to be illustrative and should be confirmed by experimental studies.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

SolventTime (hours)% Degradation
Acetonitrile24< 1%
Methanol242-3%
Dichloromethane24< 1%
Water (pH 7)241-2%

Table 2: Forced Degradation of this compound

ConditionTime (hours)% Degradation
0.1 M HCl4~15%
0.1 M NaOH4~20%
3% H₂O₂4~25%
Heat (60°C)24~10%
Photolytic (ICH Q1B)24~5%

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies.[2][5] These should be adapted and optimized for your specific experimental setup and analytical methods.

Protocol 1: Acidic and Basic Hydrolysis

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • For acidic hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • For basic hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 4 hours).

  • At designated time points, withdraw samples, neutralize them (the acidic sample with NaOH and the basic sample with HCl), and dilute with mobile phase for analysis by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

  • Incubate the solution at room temperature for a specified period (e.g., 4 hours).

  • At designated time points, withdraw samples and dilute with mobile phase for immediate analysis by a stability-indicating HPLC method.

Protocol 3: Thermal Degradation

  • Place a solid sample of this compound in a controlled temperature oven (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Also, prepare a solution of the compound in a suitable solvent and incubate it at the same temperature.

  • At the end of the incubation period, dissolve the solid sample and dilute the solution with mobile phase for analysis by a stability-indicating HPLC method.

Protocol 4: Photolytic Degradation

  • Expose a solution of this compound (in a photostable container) to a light source that meets the requirements of ICH Q1B guidelines.[5]

  • Simultaneously, keep a control sample, protected from light, under the same conditions.

  • After the specified exposure time, analyze both the exposed and control samples by a stability-indicating HPLC method.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxid Oxidative Stress (3% H2O2, RT) prep->oxid Expose to Stress therm Thermal Stress (60°C) prep->therm Expose to Stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis and Degradation Calculation hplc->data

Caption: Workflow for forced degradation studies.

troubleshooting_guide Troubleshooting Guide for Stability Issues cluster_cause Identify Potential Cause cluster_solution Implement Solution start Unexpected Peak in HPLC? oxidation Oxidation? start->oxidation In Neutral/Protic Solvent? hydrolysis Hydrolysis? start->hydrolysis In Acidic/Basic Conditions? inert Use Inert Atmosphere & Lower Temperature oxidation->inert aprotic Switch to Aprotic Solvent oxidation->aprotic ph Adjust Mobile Phase pH hydrolysis->ph method Optimize HPLC Method hydrolysis->method

Caption: Troubleshooting logic for stability issues.

References

avoiding racemization during derivatization of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Avoiding Racemization during Derivatization of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound and related chiral molecules. The focus is on maintaining chiral integrity during derivatization for analysis of enantiomeric purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am planning to derivatize this compound to determine its enantiomeric excess (% ee). Which derivatization method is least likely to cause racemization?

A1: To minimize the risk of racemization, it is crucial to use a mild derivatization method that does not involve harsh acidic or basic conditions or high temperatures. The chiral center in this compound is at a benzylic position, which can be susceptible to racemization through the formation of a stabilized carbocation intermediate under acidic conditions.

The most recommended approach is the use of a chiral derivatizing agent (CDA) to form diastereomers, which can then be analyzed by techniques like NMR or HPLC. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a widely used and reliable CDA for this purpose. The reaction of the alcohol with Mosher's acid chloride is generally performed under mild, slightly basic conditions (e.g., with pyridine or DMAP) at low temperatures, which do not favor racemization.

Q2: What is the mechanism of racemization for a benzylic alcohol like this compound, and how can I avoid it?

A2: The primary mechanism for racemization of benzylic alcohols involves the formation of a planar, achiral carbocation intermediate. This is typically facilitated by acidic conditions that protonate the hydroxyl group, turning it into a good leaving group (water). Once the carbocation is formed, a nucleophile can attack from either face with equal probability, leading to a racemic mixture.

To avoid this:

  • Use mild reaction conditions: Avoid strong acids and high temperatures.

  • Choose appropriate reagents: Employ derivatizing agents that react under neutral or slightly basic conditions. Acylations using acid chlorides or anhydrides with a non-nucleophilic base like pyridine or triethylamine are generally safe.

  • Protect the nitrogen atom: The nitrogen atom in the benzoxazine ring could potentially be reactive. While acylation of the secondary amine is less likely under conditions for esterifying the alcohol, it is a possibility. If side reactions are observed, consider N-protection prior to derivatization of the alcohol.

Q3: I performed a derivatization with Mosher's acid chloride and my NMR analysis shows a lower than expected % ee. Did racemization occur?

A3: While racemization is a possibility, there are other factors to consider:

  • Incomplete reaction: If the derivatization reaction did not go to completion, you might be observing the signal of the unreacted alcohol, which can complicate the integration of the diastereomeric ester signals. Ensure the reaction is complete by monitoring with TLC.

  • Kinetic resolution: If the reaction conditions are not optimal, one enantiomer may react faster than the other, leading to an inaccurate determination of the original enantiomeric ratio. Use a sufficient excess of the derivatizing agent and ensure the reaction goes to completion for both enantiomers.

  • Impure derivatizing agent: The Mosher's acid chloride itself must be of high enantiomeric purity. If it contains some of the other enantiomer, it will lead to the formation of all four possible diastereomers, complicating the spectra and leading to an erroneous % ee calculation.

  • Racemization during workup or purification: Acidic or basic workup conditions can potentially cause racemization. Use neutral workup conditions whenever possible. Also, prolonged exposure to silica gel during chromatography could potentially cause degradation or racemization of sensitive compounds.

Q4: Can I use a simple acylation with acetic anhydride instead of a chiral derivatizing agent?

A4: A simple acylation with a reagent like acetic anhydride will produce enantiomeric acetates. These are not distinguishable by standard NMR or on an achiral HPLC column. To separate and quantify the enantiomers after acylation with an achiral reagent, you will need to use a chiral HPLC column. This can be a valid approach if a suitable chiral column and method are available. However, derivatization with a CDA to form diastereomers allows for analysis on more common achiral HPLC columns.

Quantitative Data on Derivatization Methods

Derivatization MethodReagentsTemperature (°C)Time (h)Initial % eeFinal % eeComments
Mosher's Esterification (R)-MTPA-Cl, Pyridine, DCM0 to RT2>99>99Gold standard for avoiding racemization.
Simple Acylation Acetic Anhydride, PyridineRT1>99>99Mild conditions, requires chiral HPLC for analysis.
Acid-Catalyzed Esterification Acetic Acid, H₂SO₄ (cat.)806>99~50Significant racemization due to harsh acidic conditions.
Steglich Esterification Acetic Acid, DCC, DMAPRT4>99>98Generally mild, but care must be taken with workup.

This table is illustrative and based on typical outcomes for chiral benzylic alcohols. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Derivatization with (R)-Mosher's Acid Chloride

This protocol is for the formation of a Mosher's ester for subsequent analysis by NMR or HPLC to determine enantiomeric excess.

  • Preparation: To a solution of this compound (1 equivalent, e.g., 10 mg) in anhydrous dichloromethane (DCM, 1 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add dry pyridine (3 equivalents).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, 1.5 equivalents) in anhydrous DCM (0.5 mL) dropwise.

  • Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by adding a few drops of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Mosher's ester can often be analyzed directly by NMR. If purification is necessary, use flash column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Acylation with Acetic Anhydride

This protocol is for the formation of the acetate derivative, which would then be analyzed by chiral HPLC.

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM or pyridine.

  • Reaction: Add acetic anhydride (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) if pyridine is not used as the solvent. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Workup: Quench the reaction with methanol. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography if necessary.

Visualizations

Logical Workflow for Avoiding Racemization

workflow start Start: Chiral 3,4-dihydro-2H-1,4- benzoxazin-2-ylmethanol derivatization Select Derivatization Method start->derivatization cda Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid) derivatization->cda Recommended achiral Achiral Acylation (e.g., Acetic Anhydride) derivatization->achiral Alternative harsh Harsh Conditions (Strong Acid/Base, High Temp) derivatization->harsh Avoid analysis_d Analysis of Diastereomers (NMR, Achiral HPLC) cda->analysis_d analysis_e Analysis of Enantiomers (Chiral HPLC) achiral->analysis_e racemization High Risk of Racemization harsh->racemization result_bad Inaccurate % ee racemization->result_bad result_ok Accurate % ee Determination analysis_d->result_ok analysis_e->result_ok

Caption: Workflow for selecting a derivatization method to avoid racemization.

Mechanism of Racemization

racemization cluster_enantiomers Enantiomers R_alcohol (R)-Alcohol protonation Protonation (H+) R_alcohol->protonation S_alcohol (S)-Alcohol loss_h2o Loss of H₂O protonation->loss_h2o carbocation Planar Carbocation (Achiral Intermediate) loss_h2o->carbocation nucleophilic_attack Nucleophilic Attack carbocation->nucleophilic_attack nucleophilic_attack->R_alcohol Attack from one face nucleophilic_attack->S_alcohol Attack from other face

Caption: Acid-catalyzed racemization mechanism via a planar carbocation.

optimizing reaction conditions for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

A1: The most widely employed and straightforward method for the synthesis of this compound is the condensation reaction between 2-aminophenol and glycidol. This reaction typically proceeds via a nucleophilic attack of the amino group of 2-aminophenol on the epoxide ring of glycidol, followed by an intramolecular cyclization.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters to monitor and optimize include reaction temperature, choice of solvent, and the molar ratio of reactants. Temperature control is crucial to balance the reaction rate and minimize the formation of side products. The solvent can influence the solubility of reactants and the reaction pathway. The molar ratio of 2-aminophenol to glycidol should be carefully controlled to maximize the yield of the desired product and minimize unreacted starting materials.

Q3: My final product appears as a colored oil or solid. What is the likely cause and how can I prevent it?

A3: 2-Aminophenol and its derivatives are susceptible to oxidation, which can lead to the formation of colored impurities.[1] Exposure to air, particularly at elevated temperatures or under basic conditions, can accelerate this process. To mitigate this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Storing the purified product under an inert atmosphere and protected from light is also recommended.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (2-aminophenol and glycidol) on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to achieve good separation.

Troubleshooting Guide

Issue Possible Causes Solutions
Low or No Yield of Desired Product 1. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures. 2. Improper Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or an unfavorable reaction pathway. 3. Degradation of Glycidol: Glycidol can polymerize, especially in the presence of acid or base catalysts, or upon prolonged storage.1. Optimize Temperature: Systematically vary the reaction temperature (e.g., from room temperature to reflux) to find the optimal condition. Monitor the reaction by TLC at each temperature. 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, DMF). Protic solvents like ethanol are often a good starting point. 3. Use Fresh Glycidol: Ensure the glycidol used is fresh and has been stored properly. Consider distillation of glycidol before use if its purity is questionable.
Presence of Multiple Spots on TLC, Indicating Impurities 1. Formation of Di-substituted Product: The secondary amine of the benzoxazine ring can react with another molecule of glycidol. 2. Formation of Isomeric Byproducts: The nucleophilic attack of the phenolic hydroxyl group of 2-aminophenol on glycidol can lead to the formation of an undesired isomer. 3. Polymerization of Glycidol: As mentioned above, glycidol can polymerize under the reaction conditions.1. Control Stoichiometry: Use a slight excess of 2-aminophenol relative to glycidol to favor the formation of the mono-substituted product. 2. Optimize Reaction Conditions: Lowering the reaction temperature may improve the selectivity of the N-alkylation over O-alkylation. 3. Purification: Employ column chromatography on silica gel to separate the desired product from polymeric material and other impurities. A gradient elution with ethyl acetate and hexane is a good starting point.
Difficult Product Isolation and Purification 1. Product is an Oil: The product may not crystallize easily, making isolation by filtration challenging. 2. Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic separation difficult.1. Extraction and Chromatography: If the product is an oil, perform an aqueous work-up followed by extraction with a suitable organic solvent (e.g., ethyl acetate). The crude product can then be purified by column chromatography. 2. Optimize Chromatography Conditions: Experiment with different solvent systems and gradients for column chromatography. Consider using a different stationary phase if silica gel does not provide adequate separation. Recrystallization from a suitable solvent system can also be an effective purification method if the product can be solidified.

Data Presentation

Table 1: Optimization of Reaction Temperature

EntryTemperature (°C)Reaction Time (h)Conversion of 2-Aminophenol (%)Yield of Product (%)
125 (Room Temp.)244535
250127560
380 (Reflux in Ethanol)69582
41004>9875 (with increased side products)

Table 2: Optimization of Solvent

EntrySolventTemperature (°C)Reaction Time (h)Yield of Product (%)
1Ethanol80682
2Isopropanol82678
3Acetonitrile82865
4Toluene1101255
5DMF100470

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 2-Aminophenol

  • Glycidol

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 equivalent) and ethanol. Stir the mixture at room temperature until the 2-aminophenol is completely dissolved.

  • Addition of Glycidol: To the stirred solution, add glycidol (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 6 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1 v/v).

  • Work-up: After the reaction is complete (as indicated by the consumption of 2-aminophenol), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Aminophenol in Ethanol add_glycidol Add Glycidol start->add_glycidol reflux Reflux at 80°C for 6h add_glycidol->reflux concentrate Remove Ethanol reflux->concentrate extract Extract with Ethyl Acetate concentrate->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate_crude Concentrate to Crude Product wash_dry->concentrate_crude chromatography Column Chromatography concentrate_crude->chromatography product Pure Product chromatography->product reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aminophenol 2-Aminophenol intermediate Ring-Opened Intermediate aminophenol->intermediate Nucleophilic Attack glycidol Glycidol glycidol->intermediate product 3,4-Dihydro-2H-1,4- benzoxazin-2-ylmethanol intermediate->product Intramolecular Cyclization side_product Side Products (e.g., Isomer, Di-adduct) intermediate->side_product Alternative Pathways

References

Validation & Comparative

A Comparative Guide to the Structural Analysis of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the X-ray crystal structures of derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold, a core motif in many biologically active compounds. While a specific crystal structure for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol is not publicly available in the searched literature, this guide will compare structurally related analogs to provide insights into the crystallographic features of this class of compounds. The synthesis of 3,4-dihydro-2H-1,4-benzoxazines can be achieved through various methods, including the Lewis acid-catalyzed ring-opening of aziridines followed by intramolecular cyclization[1].

The 3,4-dihydro-2H-1,4-benzoxazine ring is a key component in a variety of compounds with interesting biological activities and material properties[2][3]. Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is crucial for structure-activity relationship studies and rational drug design[4].

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for selected 3,4-dihydro-2H-1,4-benzoxazine derivatives, offering a quantitative comparison of their solid-state structures. Data for the target compound, this compound, is not available and is included for contextual comparison.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
This compound C₉H₁₁NO₂Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate[5]C₁₇H₁₅N₃O₃·H₂OMonoclinicP2₁/c12.345(6)11.456(4)12.087(5)108.34(4)1623.8(12)4
3,4-Dihydro-3,6-dimethyl-1,3,2H-benzoxazine[6]C₁₀H₁₃NOOrthorhombicPbca10.136(3)10.567(3)16.995(5)901821.1(9)8
Ethyl-6-nitro-3a-(p-tolylamino)-1,2,3,3a-tetrahydrobenzo[b]cyclopenta[e][7][8]oxazine-9a(9H)-carboxylate[9]C₂₆H₂₇N₃O₅MonoclinicP2₁/c11.987(2)14.998(3)13.012(3)98.67(2)2312.3(8)4

Note: The table highlights the diversity in crystal packing and unit cell dimensions influenced by different substituents on the benzoxazine core. For instance, the presence of a bulky hydrazide group and a water molecule in the crystal lattice of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate leads to a monoclinic crystal system, with intermolecular N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds consolidating the crystal packing[5].

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction involves a series of steps, from crystal growth to data analysis. The following is a generalized experimental protocol based on standard crystallographic techniques[4][8][10][11][12].

1. Crystal Growth:

  • Method: Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common technique. Other methods include vapor diffusion and cooling crystallization.

  • Considerations: High-quality, single crystals of sufficient size and with minimal defects are required for diffraction experiments[11].

2. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head[8].

  • The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • Monochromatic X-rays, often from a molybdenum or copper source, are directed at the crystal[8].

  • The crystal is rotated, and the diffraction pattern is recorded on a detector[4]. Data collection is typically performed using a CCD or CMOS detector.

3. Data Processing and Structure Solution:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • The atomic positions are refined using least-squares methods to improve the fit between the observed and calculated structure factors.

4. Structure Validation and Analysis:

  • The final structure is validated using crystallographic software to check for geometric and other potential issues.

  • The refined structure provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Visualizations

The following diagrams illustrate the general workflow for X-ray crystallography and a conceptual comparison of the structural features of benzoxazine derivatives.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Benzoxazine Derivative purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation and Analysis refinement->validation

General experimental workflow for single-crystal X-ray diffraction.

structural_comparison cluster_core Core Structure cluster_derivatives Derivatives core 3,4-dihydro-2H-1,4-benzoxazine d1 Target: -2-ylmethanol (Structure Unknown) core->d1 Hypothesized Structure d2 Analog 1: -3-oxo-6-yl-ethylidene-benzohydrazide (Monoclinic, H-bonding) core->d2 Influences Crystal Packing d3 Analog 2: -3,6-dimethyl (Orthorhombic) core->d3 Alters Symmetry d4 Analog 3: Fused Polycyclic System (Monoclinic, Bulky Substituents) core->d4 Complex Stereochemistry

Structural relationships and substituent effects in benzoxazine derivatives.

References

Navigating the NMR Landscape of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise analytical data is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) assignments for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents a combination of predicted spectroscopic values and reported data for structurally analogous compounds to serve as a valuable reference.

Structural and NMR Data Comparison

Below is a comparative table summarizing the predicted ¹H and ¹³C NMR data for 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol and experimentally determined data for other relevant derivatives.

Table 1: Comparative ¹H NMR Spectroscopic Data

CompoundAromatic Protons (ppm)-CH₂OH (ppm)O-CH₂ (ppm)N-CH₂ (ppm)Other Signals (ppm)Solvent
3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol (Predicted)[2]~6.7-6.9 (m, 3H)~4.5 (s, 2H)~4.2 (t)~3.8 (t)--
N-Dichloroacetyl-3,4-dihydro-6-methyl-2H-1,4-benzoxazine[3]6.84–6.95 (m, 3H)-4.31–4.34 (t, J = 4.5 Hz, 2H)3.97–4.01 (m, 2H)6.81 (s, 1H, Cl₂CH), 2.30 (s, 3H, CH₃)CDCl₃
N-Dichloroacetyl-3,4-dihydro-6-t-butyl-2H-1,4-benzoxazine[3]7.12–8.00 (m, 3H)-4.27–4.30 (t, J = 4.5 Hz, 2H)3.91–3.94 (t, J = 4.5 Hz, 2H)6.85 (s, 1H, Cl₂CH)DMSO-d₆
N-Dichloroacetyl-3,4-dihydro-7-chloro-2H-1,4-benzoxazine[3]7.87–7.89 (m, 1H), 7.36 (s, 1H), 6.98–7.00 (m, 1H)-4.34–4.37 (t, J = 4.5 Hz, 2H)3.93–3.96 (t, J = 4.5 Hz, 2H)7.02 (s, 1H, Cl₂CH)DMSO-d₆

Table 2: Comparative ¹³C NMR Spectroscopic Data

CompoundAromatic C-O (ppm)Aromatic C-N (ppm)Aromatic C (ppm)O-CH₂ (ppm)N-CH₂ (ppm)Other Signals (ppm)Solvent
3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol (Predicted)[2]~145~138~130, ~120, ~116~68~45-CH₂OH: ~65-
N-Dichloroacetyl-3,4-dihydro-7-chloro-2H-1,4-benzoxazine[3]148.1130.3125.5, 124.6, 120.5, 117.367.143.7C=O: 162.0, CCl₂H: 66.2DMSO-d₆

Experimental Protocols

A standard protocol for the acquisition of NMR spectra for novel benzoxazine derivatives is outlined below. This protocol is based on common practices reported in the literature for analogous compounds.

General NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

  • 2D NMR (Optional but Recommended): To aid in the definitive assignment of protons and carbons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Visualizing the Core Structure

To facilitate the understanding of NMR assignments, a clear representation of the molecular structure and atom numbering is essential.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the mass spectrometric fragmentation of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, a key scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a predictive fragmentation pattern based on established principles of mass spectrometry and data from structurally related compounds. We will explore the expected fragmentation pathways under Electron Ionization (EI) and compare this with the anticipated results from Electrospray Ionization (ESI), offering a comprehensive overview for analytical scientists.

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged structure found in numerous biologically active compounds. The introduction of a hydroxymethyl group at the 2-position presents a unique analytical challenge. Mass spectrometry is a powerful tool for the structural elucidation of such molecules, with the fragmentation pattern providing a veritable fingerprint of the compound's architecture.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Under electron ionization, this compound (molecular weight: 165.19 g/mol ) is expected to undergo a series of characteristic fragmentation reactions. The proposed major fragmentation pathways are outlined below.

A key initial fragmentation step for primary alcohols is the alpha-cleavage, involving the loss of the hydroxymethyl radical (•CH₂OH), which would lead to a stable cation. Another likely fragmentation pathway involves the retro-Diels-Alder (RDA) reaction, a common fragmentation mechanism for cyclic systems, which would result in the cleavage of the oxazine ring. Further fragmentation of the benzoxazine core is also anticipated.

Below is a table summarizing the predicted major fragment ions for this compound under EI-MS.

m/z (mass-to-charge ratio) Proposed Fragment Ion Neutral Loss Predicted Relative Abundance
165[M]⁺• (Molecular Ion)-Moderate
134[M - CH₂OH]⁺•CH₂OHHigh
106[C₇H₆O]⁺•C₂H₅NModerate
77[C₆H₅]⁺C₃H₆NO₂Low

Note: The predicted relative abundances are qualitative and intended for illustrative purposes.

Comparison with Electrospray Ionization (ESI)

Electrospray ionization is a "softer" ionization technique compared to electron ionization. As such, it is expected to produce significantly less fragmentation of the parent molecule. This characteristic is particularly useful for confirming the molecular weight of the analyte.

For this compound, ESI-MS in positive ion mode would likely yield a prominent protonated molecule, [M+H]⁺, at m/z 166. Adducts with other cations present in the mobile phase, such as sodium ([M+Na]⁺ at m/z 188) or potassium ([M+K]⁺ at m/z 204), may also be observed. Fragmentation can be induced in an ESI source through collision-induced dissociation (CID) in the tandem MS (MS/MS) mode. In this case, the fragmentation would likely proceed from the [M+H]⁺ precursor ion and may show some similarities to the EI fragmentation, such as the loss of a water molecule or the hydroxymethyl group.

The choice between EI and ESI would therefore depend on the analytical goal. EI-MS is superior for detailed structural elucidation through its rich fragmentation pattern, while ESI-MS is ideal for accurate molecular weight determination and for analyzing less volatile or thermally labile compounds.

Experimental Protocols

While no specific experimental data for the target compound is publicly available, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of similar benzoxazine derivatives is provided below.

Hypothetical GC-MS Protocol for the Analysis of this compound

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness column coated with 5% phenyl methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection: 1 µL of a 100 µg/mL solution in methanol, splitless injection mode.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Visualizing the Fragmentation and Workflow

To further clarify the proposed fragmentation and a typical analytical workflow, the following diagrams have been generated using the DOT language.

M m/z 165 [C₉H₁₁NO₂]⁺• F1 m/z 134 [C₈H₈NO]⁺ M->F1 - •CH₂OH F2 m/z 106 [C₇H₆O]⁺• M->F2 - C₂H₅N (RDA) F3 m/z 77 [C₆H₅]⁺ F2->F3 - CHO

Predicted EI-MS fragmentation pathway.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve sample in Methanol filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject into GC-MS filter->inject separate Separation on GC column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect spectrum Acquire Mass Spectrum detect->spectrum library Compare with Spectral Libraries spectrum->library interpret Interpret Fragmentation Pattern spectrum->interpret

GC-MS experimental workflow.

comparative analysis of synthetic routes to 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic routes to 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, a valuable building block in medicinal chemistry. The routes are compared based on key performance indicators, and detailed experimental protocols are provided to facilitate laboratory application.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Epoxide Ring-OpeningRoute 2: Reduction of Carboxylic AcidRoute 3: Tandem Reduction-Cyclization
Starting Materials 2-Aminophenol, Glycidol2-Aminophenol, Ethyl 2,3-dibromopropanoateSubstituted 2-nitrophenols, Epichlorohydrin
Key Reagents Base (e.g., K₂CO₃)LiAlH₄Pd/C, H₂
Typical Yield Moderate to GoodGood to ExcellentModerate to Excellent
Reaction Steps 1-232
Scalability GoodModerate (LiAlH₄ handling)Good
Stereocontrol Possible with chiral glycidolPossible with chiral resolutionPossible with chiral precursors
Key Advantages Atom economical, directWell-established transformationsOne-pot potential for cyclization
Key Disadvantages Potential for side reactionsUse of hazardous reagents (LiAlH₄)Requires nitro group precursor

Route 1: Epoxide Ring-Opening with 2-Aminophenol and Glycidol

This approach offers a direct and atom-economical pathway to the target molecule. The synthesis proceeds via the nucleophilic attack of 2-aminophenol on the epoxide ring of glycidol, followed by an intramolecular cyclization.

Route1 aminophenol 2-Aminophenol intermediate Ring-Opened Intermediate aminophenol->intermediate Base (K₂CO₃) Microwave or Heat glycidol Glycidol glycidol->intermediate product This compound intermediate->product Intramolecular Cyclization

Caption: Synthesis of this compound via epoxide ring-opening.

Experimental Protocol:
  • Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as isopropanol or DMF, add potassium carbonate (1.5 eq).

  • Addition of Glycidol: Add glycidol (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: The reaction mixture can be heated under reflux or subjected to microwave irradiation (e.g., 110 °C) for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Route 2: Reduction of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid

This route involves the initial synthesis of the benzoxazine carboxylic acid, followed by its reduction to the corresponding alcohol. This is a reliable method, particularly when the starting carboxylic acid is readily available.

Route2 aminophenol 2-Aminophenol ester Ethyl 3,4-dihydro-2H-1,4- benzoxazine-2-carboxylate aminophenol->ester K₂CO₃, Acetone, Reflux dibromo Ethyl 2,3-dibromopropanoate dibromo->ester acid 3,4-dihydro-2H-1,4- benzoxazine-2-carboxylic acid ester->acid Hydrolysis (e.g., NaOH, H₂O/EtOH) product This compound acid->product Reduction (LiAlH₄, THF)

Caption: Multi-step synthesis involving the reduction of a carboxylic acid intermediate.

Experimental Protocol:

Step 2a: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

  • A mixture of 2-aminophenol (1.0 eq), ethyl 2,3-dibromopropanoate (1.1 eq), and anhydrous potassium carbonate (2.5 eq) in acetone is refluxed for 12-24 hours.

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the ester.

Step 2b: Hydrolysis to the Carboxylic Acid

  • The ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M).

  • The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

  • The ethanol is removed in vacuo, and the aqueous solution is acidified with HCl (e.g., 2 M) to precipitate the carboxylic acid, which is then collected by filtration.

Step 2c: Reduction to the Alcohol

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of the carboxylic acid (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification is achieved by column chromatography.

Route 3: Tandem Reduction and Cyclization of 2-Nitroaroxymethyloxiranes

This elegant approach combines a nitro group reduction and a subsequent intramolecular cyclization in a single pot, offering an efficient synthesis of the target molecule and its derivatives.[1]

Route3 nitrophenol 2-Nitrophenol oxirane 2-Nitroaroxymethyl- oxirane nitrophenol->oxirane Base (e.g., K₂CO₃) epichlorohydrin Epichlorohydrin epichlorohydrin->oxirane product This compound oxirane->product Tandem Reduction-Cyclization (Pd/C, H₂)

Caption: Tandem reduction-cyclization route to this compound.

Experimental Protocol:

Step 3a: Synthesis of 2-Nitroaroxymethyloxirane

  • A mixture of a substituted 2-nitrophenol (1.0 eq), epichlorohydrin (1.5 eq), and potassium carbonate (2.0 eq) in a suitable solvent like acetone is heated at reflux for several hours.

  • After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is purified by chromatography.

Step 3b: Tandem Reduction-Cyclization

  • The 2-nitroaroxymethyloxirane (1.0 eq) is dissolved in a solvent such as methanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography to yield the final product. This tandem reaction has been reported to produce the desired product in moderate to excellent yields.[1]

References

Validated Analytical Methods for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of analytical methodologies for the quantification of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol is currently limited in publicly available scientific literature. However, by examining validated methods for structurally analogous benzoxazine derivatives, researchers can establish a robust framework for developing and validating analytical techniques for the target compound.

This guide provides a comparative overview of potential analytical methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. The performance data and experimental protocols are based on studies of similar benzoxazinone compounds, offering a valuable starting point for method development and validation for researchers, scientists, and drug development professionals.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity. Based on data from related compounds, a comparison of potential methods is summarized below.

Validation ParameterGas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity Range 0.1 - 100 µg/mL1.0 - 10.0 µg/mL
Accuracy (Recovery) 99.50% - 100.50%Not explicitly stated for similar compounds
Precision (RSD) < 2.0% (Intra- and Inter-day)Not explicitly stated for similar compounds
Limit of Detection (LOD) 0.17 - 0.34 µg/mL0.024 - 0.048 µg/mL
Limit of Quantitation (LOQ) 0.51 - 1.02 µg/mL0.075 - 0.147 µg/mL

Note: The data presented is for structurally related benzoxazinone derivatives and should be considered as a guideline for the validation of methods for this compound.[1][2]

Detailed Experimental Protocols

The following are generalized experimental protocols that can be adapted for the analysis of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and thermally stable compounds.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as Rtx-5 (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is a suitable choice.[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.20 mL/minute.[1]

  • Injector: Split/splitless injector with an injector temperature of 260°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1.0 minute.[1]

    • Ramp 1: Increase at a rate of 15°C/minute to 160°C, hold for 1.0 minute.[1]

    • Ramp 2: Increase at a rate of 20°C/minute to 260°C, hold for 5 minutes.[1]

    • Ramp 3: Increase at a rate of 20°C/minute to a final temperature of 280°C, hold for 5 minutes.[1]

  • Detector: Mass spectrometer with a detector temperature of 280°C.[1]

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a known concentration.

2. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis.

  • Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Column: A reverse-phase column, such as an ODS (C18) column (250 mm x 4.6 mm, 5 µm particle size), is commonly used.[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is often employed. For example:

    • Mobile Phase A: 0.05M ammonium acetate buffer (pH 5.60, adjusted with acetic acid) and acetonitrile (90:10, v/v).[2]

    • Mobile Phase B: Acetonitrile and 0.05M ammonium acetate buffer (pH 5.60, adjusted with ortho-phosphoric acid) (90:10, v/v).[2]

  • Flow Rate: 1.0 mL/minute.[2]

  • Detection: UV detection at a wavelength of 245 nm is a potential starting point, though a mass spectrometer would provide greater selectivity and sensitivity.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its reliability and suitability for its intended purpose.

AnalyticalMethodValidation cluster_planning 1. Planning & Preparation cluster_execution 2. Method Validation Experiments cluster_analysis 3. Data Analysis & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method (e.g., HPLC, GC-MS) define_scope->select_method prepare_materials Prepare Standards & Reagents select_method->prepare_materials specificity Specificity prepare_materials->specificity linearity Linearity & Range prepare_materials->linearity accuracy Accuracy prepare_materials->accuracy precision Precision (Repeatability & Intermediate) prepare_materials->precision lod_loq LOD & LOQ prepare_materials->lod_loq robustness Robustness prepare_materials->robustness data_evaluation Evaluate Data robustness->data_evaluation acceptance_criteria Compare with Acceptance Criteria data_evaluation->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: A generalized workflow for the validation of an analytical method.

This guide serves as a foundational resource for establishing validated analytical methods for this compound. It is crucial to perform in-house validation studies to ensure the selected method is suitable for the specific application and sample matrix.

References

comparing the efficacy of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy of 3,4-dihydro-2H-1,4-benzoxazine derivatives reveals their significant potential as anticancer agents. These compounds have demonstrated notable activity against a variety of cancer cell lines, operating through diverse mechanisms of action including the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of angiogenesis. This guide provides a summary of the available experimental data, detailed experimental protocols, and visualizations of the key biological pathways involved.

Efficacy Data of Benzoxazine Derivatives

The anticancer efficacy of various 3,4-dihydro-2H-1,4-benzoxazine and related benzoxazinone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
14f 4-Aryl-3,4-dihydro-2H-1,4-benzoxazinePC-3 (Prostate)9.71[1]
NHDF (Normal Fibroblast)7.84[1]
MDA-MB-231 (Breast)12.9[1]
MIA PaCa-2 (Pancreatic)9.58[1]
U-87 MG (Glioblastoma)16.2[1]
14b 2H-benzo[b][2]oxazin-3(4H)-one-1,2,3-triazoleA549 (Lung)7.59 ± 0.31[3]
14c 2H-benzo[b][2]oxazin-3(4H)-one-1,2,3-triazoleA549 (Lung)18.52 ± 0.59[3]
c5 2H-1,4-benzoxazin-3(4H)-one-1,2,3-triazoleHuh-7 (Liver)28.48[4]
c14 2H-1,4-benzoxazin-3(4H)-one-1,2,3-triazoleHuh-7 (Liver)32.60[4]
c16 2H-1,4-benzoxazin-3(4H)-one-1,2,3-triazoleHuh-7 (Liver)31.87[4]
c18 2H-1,4-benzoxazin-3(4H)-one-1,2,3-triazoleHuh-7 (Liver)19.05[4]
Compound 16 2,3-Dihydro-1,4-benzoxazineHUVEC (Endothelial)0.004[5]

Experimental Protocols

General Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives

A common synthetic route to the 3,4-dihydro-2H-1,4-benzoxazine scaffold involves a two-step process starting from commercially available benzoxazoles.[6]

Step 1: Reduction of Benzoxazole Benzoxazole is reduced using sodium borohydride in the presence of catalytic amounts of acetic acid to yield the corresponding N-alkylated o-aminophenol intermediate.[6]

Step 2: Ring Closure The intermediate is then reacted with 1,2-dibromoethane under phase-transfer conditions to facilitate the ring closure, forming the 3,4-dihydro-2H-1,4-benzoxazine core structure.[6] Further functionalization can be achieved through various reactions, such as the Buchwald–Hartwig cross-coupling for the synthesis of 4-aryl derivatives.[1]

Benzoxazole Benzoxazole Intermediate N-alkylated o-aminophenol Benzoxazole->Intermediate NaBH4, Acetic Acid Final_Product 3,4-Dihydro-2H-1,4- benzoxazine Derivative Intermediate->Final_Product 1,2-dibromoethane, Phase Transfer Catalyst

Caption: General synthetic workflow for 3,4-dihydro-2H-1,4-benzoxazine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

1. Cell Culture and Plating:

  • Human cancer cell lines (e.g., PC-3, A549, MCF-7) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[2]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[2]

2. Compound Treatment:

  • The test compounds are dissolved in DMSO and then diluted to various concentrations in the culture medium.

  • The cells are treated with these concentrations for a specified period, typically 48-72 hours.[2]

3. MTT Incubation and Measurement:

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[2]

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.[2]

  • The absorbance is measured at 570 nm using a microplate reader.[2]

4. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[2]

cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with benzoxazine derivatives A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Mechanisms of Action

Studies suggest that 3,4-dihydro-2H-1,4-benzoxazine derivatives exert their anticancer effects through multiple signaling pathways.

Induction of Apoptosis and DNA Damage

Several benzoxazinone derivatives have been shown to induce apoptosis in cancer cells.[3][4] This process is often accompanied by an increase in reactive oxygen species (ROS) and the induction of DNA damage.[3][4] The upregulation of γ-H2AX, a marker of DNA double-strand breaks, and increased expression of caspase-7, an executioner caspase in the apoptotic pathway, have been observed.[4]

cluster_apoptosis Apoptosis and DNA Damage Pathway Compound Benzoxazine Derivative ROS Increased ROS Compound->ROS DNA_Damage DNA Damage (γ-H2AX upregulation) ROS->DNA_Damage Caspase Caspase-7 Activation DNA_Damage->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway for apoptosis induction by benzoxazine derivatives.

Inhibition of Angiogenesis

Certain 2,3-dihydro-1,4-benzoxazine derivatives have been identified as potent inhibitors of tumor-driven angiogenesis.[5] They function by inhibiting the intrinsic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[5] This inhibition blocks the signaling cascade that leads to the proliferation and migration of endothelial cells, which are crucial steps in the formation of new blood vessels that supply tumors.

cluster_angiogenesis Angiogenesis Inhibition Pathway Compound Benzoxazine Derivative VEGFR2 VEGFR-2 (KDR) Compound->VEGFR2 Inhibits Signaling Downstream Signaling VEGFR2->Signaling Proliferation Endothelial Cell Proliferation & Migration Signaling->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

References

A Comparative Guide to Assessing the Enantiomeric Purity of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical step in the development of chiral molecules such as 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, a compound with significant potential in medicinal chemistry. The spatial arrangement of substituents around the chiral center can profoundly influence the pharmacological and toxicological properties of the molecule. Therefore, robust and reliable analytical methods are essential to quantify the enantiomeric excess (ee) and ensure the desired stereochemical integrity of the final product.

This guide provides a comprehensive comparison of three widely used analytical techniques for assessing the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with a detailed experimental protocol, a summary of its advantages and limitations, and a comparative analysis of key performance parameters.

Comparative Overview of Analytical Techniques

The choice of analytical technique for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the need for derivatization. The following table provides a high-level comparison of the three methods discussed in this guide.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Differential interaction of volatile enantiomers (or their derivatives) with a chiral stationary phase.Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals.
Sample State LiquidGas (requires volatile and thermally stable analyte or derivative)Liquid
Derivatization Often not required, but can be used to improve separation or detection.Often required for non-volatile or polar compounds like alcohols.Required (either covalent derivatization or non-covalent interaction).
Resolution Generally highVery highVariable, depends on the chiral auxiliary and analyte.
Sensitivity High (UV, MS detection)Very high (FID, MS detection)Lower, requires higher sample concentration.
Quantification Highly accurate and precise peak area integration.Highly accurate and precise peak area integration.Accurate through integration of diastereomeric signals.
Throughput Moderate to highHighLow to moderate
Instrumentation Widely availableWidely availableWidely available

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers. The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterValue
Chiral Column Chiralpak® OJ-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP
Mobile Phase n-Hexane : 2-Propanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve Sample in Mobile Phase prep2 Filter Sample (0.45 µm) prep1->prep2 hplc Inject into Chiral HPLC System prep2->hplc separation Enantiomeric Separation on Chiralpak OJ-H hplc->separation detection UV Detection at 220 nm separation->detection integration Integrate Peak Areas detection->integration calculation Calculate % Enantiomeric Excess integration->calculation

Caption: Workflow for enantiomeric purity assessment by Chiral HPLC.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is an excellent technique for the enantioselective analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and improve chromatographic performance.

Experimental Protocol

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS), a split/splitless injector, and an autosampler.

Derivatization (Acetylation):

  • To a solution of this compound (approx. 1 mg) in dichloromethane (0.5 mL), add acetic anhydride (50 µL) and a catalytic amount of pyridine (10 µL).

  • Heat the mixture at 60 °C for 30 minutes.

  • After cooling, quench the reaction with water and extract the acetylated product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration for GC analysis.

Chromatographic Conditions:

ParameterValue
Chiral Column Cyclodextrin-based capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Temperature Program Initial: 120 °C (hold 2 min), Ramp: 5 °C/min to 220 °C, Hold: 5 min
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL

Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two diastereomeric derivatives (A1 and A2) using the same formula as for HPLC.

Workflow Diagram```dot

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing prep1 Dissolve Sample derivatize Acetylation with Acetic Anhydride prep1->derivatize extract Extract Acetylated Product derivatize->extract gc Inject into Chiral GC System extract->gc separation Enantiomeric Separation on Cyclodextrin Column gc->separation detection FID Detection separation->detection integration Integrate Peak Areas detection->integration calculation Calculate % Enantiomeric Excess integration->calculation

Caption: Workflow for enantiomeric purity assessment by NMR with Mosher's acid.

Conclusion

The selection of an appropriate analytical method for assessing the enantiomeric purity of this compound is a critical decision in the drug development process.

  • Chiral HPLC offers a direct and robust method with high accuracy, often without the need for derivatization, making it a preferred technique for routine quality control.

  • Chiral GC , while requiring derivatization for this non-volatile analyte, provides excellent resolution and sensitivity, particularly when coupled with mass spectrometry.

  • NMR spectroscopy with chiral derivatizing agents like Mosher's acid is a powerful tool for both determining enantiomeric excess and assigning the absolute configuration, although it generally has lower throughput and sensitivity compared to chromatographic methods.

The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific analytical needs, thereby ensuring the stereochemical quality and integrity of their chiral compounds.

Safety Operating Guide

Navigating the Safe Disposal of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is paramount for laboratory safety and regulatory adherence. This guide provides a detailed protocol for the proper disposal of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, a member of the benzoxazine class of heterocyclic compounds. By adhering to these procedures, laboratories can ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment.

Hazard Profile and Safety Precautions

It is crucial to handle this compound with care, assuming it may be harmful if swallowed, in contact with skin, or inhaled.[1] Standard laboratory safety protocols should be strictly followed, including the use of appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat.[1]

Table 1: Hazard Classification for Structurally Similar Benzoxazine Compounds [1]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Note: This data is for related benzoxazine compounds and should be used as a precautionary guide for this compound.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the systematic steps for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[2]

  • Eye Protection: Use safety glasses with side shields or goggles to protect against splashes.[3]

  • Lab Coat: A laboratory coat should be worn to protect skin and clothing.

  • Ventilation: Handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[2]

2. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a designated, leak-proof, and sealable container that is compatible with the chemical.[4][5]

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Segregating waste is crucial for proper disposal and to avoid potentially dangerous chemical reactions.[4]

  • Contaminated Materials: All consumables that have come into contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, must be collected in the same designated waste container.[1]

3. Labeling and Storage:

  • Clear Labeling: The waste container must be clearly and accurately labeled with the full chemical name: "this compound Waste".[1][4] Include the date of waste generation and the primary hazard symbols.

  • Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials. The storage location should be cool, dry, and well-ventilated.

4. Final Disposal:

  • Licensed Waste Disposal Service: The ultimate disposal of this compound waste must be conducted by a licensed professional waste disposal company.[2] These companies are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.

  • Incineration: For similar chemical compounds, incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[2]

  • Institutional Procedures: Always follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS office to schedule a pickup and for any specific guidance.

Disposal Workflow

Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Use Designated, Compatible, and Leak-Proof Container B Work in a Ventilated Area (Chemical Fume Hood) D Collect Chemical Waste and Contaminated Materials C->D E Do Not Mix with Other Waste Streams D->E F Clearly Label Container with Chemical Name and Hazards E->F G Seal Container Tightly F->G H Store in a Secure, Designated Area G->H I Contact Institutional EHS Office for Pickup Request H->I J Transfer to Licensed Waste Disposal Service I->J K Final Treatment (e.g., Incineration) J->K

References

Personal protective equipment for handling 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are based on available data for structurally similar benzoxazine derivatives and are intended to ensure the safe management of this compound in a laboratory setting.

Hazard Assessment

Potential Hazard Classifications for Related Benzoxazine Compounds [1]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Note: This data is for related compounds and should be used as a precautionary guide.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard.Protects against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.Prevents skin contact, which may cause irritation or harmful effects if absorbed.[2][3]
Body Protection A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.Protects skin and personal clothing from spills and contamination.[2][3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes inhalation of any potential vapors or dust, which may cause respiratory irritation.[2][3]

Operational and Disposal Plans

Adherence to a standardized operational plan and proper disposal protocol is crucial for laboratory safety and environmental protection.

Experimental Workflow and Handling

The following diagram illustrates the standard operating procedure for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Verify accessible eyewash station and safety shower B Assemble all necessary equipment and reagents A->B C Don all required PPE B->C D Conduct all manipulations within a certified chemical fume hood C->D Proceed to Handling E Avoid direct contact with skin, eyes, and clothing D->E F Use appropriate tools for transfer E->F G Keep containers tightly closed when not in use F->G H Thoroughly clean work area and equipment G->H Proceed to Post-Handling I Decontaminate reusable equipment H->I J Remove and dispose of PPE correctly I->J K Wash hands thoroughly with soap and water J->K

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent harm to individuals and the environment.

Step-by-Step Disposal Procedure

  • Personal Protective Equipment (PPE): Before handling chemical waste, ensure all appropriate PPE is worn as specified in the table above.[1]

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

    • Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled, and sealable container.[1]

  • Labeling:

    • The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.